molecular formula C30H42N4O8S B8106469 (S,R,S)-AHPC-PEG2-acid

(S,R,S)-AHPC-PEG2-acid

Número de catálogo: B8106469
Peso molecular: 618.7 g/mol
Clave InChI: SIVZLYPNCHCMRW-QSEAXJEQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-AHPC-PEG2-acid is a useful research compound. Its molecular formula is C30H42N4O8S and its molecular weight is 618.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O8S/c1-19-26(43-18-32-19)21-7-5-20(6-8-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-11-41-13-14-42-12-10-25(37)38/h5-8,18,22-23,27,35H,9-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZLYPNCHCMRW-QSEAXJEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][2] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1][5]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[3][4][] This is crucial not only for reliable results in biological assays but also for improving the pharmacokinetic profile of a potential drug candidate.[7] The ethylene glycol units form hydrogen bonds with water, creating a hydration shell that enhances solubility.[8] According to statistics, 54% of reported PROTAC molecules have utilized PEG as a linker, highlighting its importance in the field.[3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5][9] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This "chameleonic" behavior can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1][10] However, it is a delicate balance, as excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1][11]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[11][12] The linker plays a pivotal role in this process, dictating the spatial orientation and proximity of the two proteins.[13] The length and flexibility of the PEG linker are critical parameters.[14] A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long might lead to an unstable complex with a high entropic penalty upon binding.[11][14][15] Flexible linkers like PEG can allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ubiquitination.[16]

Data Presentation: Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition

PROTACLinker CompositioncLogPTPSA (Ų)HBDHBA
PROTAC 1 Alkyl Chain4.5165.0310
PROTAC 2 PEG23.7180.5312
PROTAC 3 PEG42.8193.0414
PROTAC 4 PEG62.0205.5416
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
PROTAC D PEG6400650.8
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[1][5]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI 3. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome 4. Recognition Degraded Degraded Peptides Proteasome->Degraded 5. Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow A 1. Design & Synthesis (Vary PEG Linker Length) B 2. Physicochemical Characterization (Solubility, logP) A->B C 3. In Vitro Permeability (PAMPA, Caco-2) A->C D 4. Ternary Complex Formation Assay (SPR, FRET, ITC) B->D C->D E 5. Cellular Degradation Assay (Western Blot, NanoBRET) D->E F 6. Determine DC₅₀ & Dₘₐₓ E->F G 7. Lead Optimization F->G G->A Iterative Refinement

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via an amide bond formation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1]

  • Materials:

    • POI ligand with a terminal alkyne group.

    • E3 ligase ligand (e.g., pomalidomide) with a free amine.

    • Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).

    • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).

    • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270).

    • Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), t-BuOH/H₂O.

    • Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography).

  • Procedure:

    • First Coupling Reaction (Amide Bond Formation):

      • Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃, 1.1 eq) in DMF.[1]

      • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.[1]

      • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

      • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC to yield the azide-functionalized intermediate.[1]

    • Second Coupling Reaction (Click Chemistry):

      • Dissolve the purified E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a solvent mixture such as 1:1 t-BuOH/H₂O.[1]

      • Add sodium ascorbate (0.5 eq) followed by CuSO₄ (0.2 eq).

      • Stir the reaction at room temperature for 12-16 hours until LC-MS indicates complete consumption of starting materials.

      • Purify the final PROTAC product by preparative HPLC.

      • Confirm the identity and purity of the final compound using HRMS (High-Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC, allowing for the determination of DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[1][17]

  • Materials:

    • Cultured cells expressing the target protein.

    • PROTAC compound stock solution in DMSO.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system (e.g., ChemiDoc).

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

      • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

      • Apply ECL substrate and visualize the bands using an imaging system.

      • Strip the membrane (if necessary) and re-probe for the loading control antibody.

    • Data Analysis:

      • Quantify the band intensity for the target protein and the loading control using software like ImageJ.

      • Normalize the target protein signal to the loading control signal for each sample.

      • Calculate the percentage of protein remaining relative to the vehicle control.[17]

      • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[17]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[5][18][19]

  • Materials:

    • PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching acceptor plate).

    • Phospholipid solution (e.g., lecithin (B1663433) in dodecane).

    • Donor buffer (e.g., PBS at pH 7.4).

    • Acceptor buffer (e.g., PBS at pH 7.4 with a solubilizing agent like 1-2% DMSO).

    • Test PROTAC compounds and control compounds (high and low permeability).

    • UV-Vis plate reader or LC-MS for concentration analysis.

  • Procedure:

    • Membrane Coating: Carefully coat the filter membrane of the donor plate with the phospholipid solution and allow it to impregnate for 5-10 minutes.

    • Assay Setup:

      • Fill the wells of the acceptor plate with acceptor buffer.

      • Prepare the PROTAC compounds in the donor buffer.

      • Place the lipid-coated donor plate onto the acceptor plate, ensuring no air bubbles are trapped.

      • Carefully add the PROTAC solutions to the donor wells.

    • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

    • Concentration Measurement: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

TR-FRET Ternary Complex Formation Assay

This homogeneous assay measures the proximity of the POI and E3 ligase, indicating the formation of the ternary complex induced by the PROTAC.[1][20]

  • Materials:

    • Labeled POI (e.g., with a terbium cryptate donor fluorophore).

    • Labeled E3 ligase complex (e.g., with a d2 acceptor fluorophore).

    • PROTAC compounds.

    • Assay buffer (e.g., HEPES-based buffer with 0.01% BSA).

    • Low-volume 384-well microplates.

    • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

  • Procedure:

    • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[1]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.[1]

    • Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.

    • Data Analysis:

      • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

      • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve (the "hook effect") is often observed, where high concentrations of the PROTAC favor binary complex formation over the ternary complex.

      • The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1][21] A thorough understanding of the principles outlined in this guide, combined with rigorous experimental evaluation using the detailed protocols, will enable researchers to harness the full potential of PEG linkers and accelerate the development of novel protein-degrading therapeutics.

References

An In-depth Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] This approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[2][3]

At the core of TPD are two primary strategies for hijacking the cell's natural degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[4][5] This guide will focus on the UPS-mediated approach, which has seen the most significant therapeutic development.

The UPS is a highly regulated process responsible for maintaining protein homeostasis by identifying and degrading misfolded or no longer needed proteins.[6][7] This system relies on a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and E3 ubiquitin ligases.[8] The E3 ligases, of which there are over 600 in humans, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[9] A polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[6]

TPD technologies primarily leverage two classes of small molecules to co-opt the UPS: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Core Mechanisms of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex.[10][11] This proximity facilitates the E3 ligase-mediated ubiquitination of the POI, marking it for degradation by the proteasome.[12]

A key feature of PROTACs is their catalytic mode of action. After the ubiquitinated POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, initiating another cycle of degradation.[12][10] This catalytic nature allows for the use of sub-stoichiometric concentrations of the PROTAC to achieve significant protein knockdown.[10]

Molecular Glues

Molecular glues are small, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein.[13][14][15] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues are often discovered serendipitously.[2] They function by altering the surface of the E3 ligase or the target protein, creating a new binding interface that promotes their interaction and subsequent ubiquitination and degradation of the target.[16] A well-known example is the class of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide, which recruit neosubstrates to the Cereblon (CRBN) E3 ligase.[15]

Quantitative Data Presentation

The following tables summarize key quantitative data for selected PROTACs and molecular glues, providing a comparative overview of their binding affinities and degradation efficiencies.

Table 1: Binding Affinities of Common E3 Ligase Ligands

E3 Ligase LigandE3 LigaseBinding Affinity (Kd or Ki)Assay Method
PomalidomideCRBN~157 nM (Ki)Competitive Titration[17]
LenalidomideCRBN~178 nM (Ki), 0.64 µM (Kd)Competitive Titration, ITC[17]
ThalidomideCRBN~250 nM (Kd)Not Specified[12]
VH032VHL185 nM (Kd)Not Specified[17]
Nutlin-3aMDM236 nM (Ki)Not Specified[17]

Table 2: Degradation Efficiency of Selected BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
dBET1CRBNHEK293~50>90
MZ1VHLHeLa24>90
ARV-771VHL22Rv11>95
ZXH-3-26CRBNHeLa~100Not Specified[18]

Table 3: Degradation Efficiency of Selected BTK-Targeting PROTACs

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
MT-802CRBNMOLM-14<1>99
P13ICRBNTMD81.8>95
DD-03-171CRBNMOLM-148.3>95
RC-3CRBNMOLM-1410>90[19]

Table 4: Degradation Efficiency of Selected Androgen Receptor (AR)-Targeting PROTACs

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
ARV-110CRBNVCaP1>95
ARD-69VHLVCaP0.2-1>90
ARD-266VHLLNCaP3>90

Experimental Protocols

Detailed methodologies for key experiments in targeted protein degradation research are provided below.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex (POI-Degrader-E3 Ligase) in vitro.

Principle: This assay measures the FRET signal between a donor fluorophore conjugated to one protein partner (e.g., E3 ligase) and an acceptor fluorophore conjugated to the other protein partner (e.g., POI) when brought into proximity by the degrader molecule.

Methodology:

  • Reagent Preparation:

    • Purify recombinant POI and E3 ligase (e.g., VHL or CRBN complex).

    • Label the POI with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.

    • Prepare a serial dilution of the degrader compound in an appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, add the labeled POI, labeled E3 ligase, and the degrader compound at various concentrations.

    • Include controls with no degrader and with a non-binding control compound.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To determine if the degrader-induced ternary complex is functional in promoting the ubiquitination of the POI.

Principle: This assay reconstitutes the ubiquitination cascade in vitro to detect the transfer of ubiquitin to the target protein.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and DTT.[10]

    • Combine the following components in a microcentrifuge tube:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant E3 ligase (e.g., VHL or CRBN complex)

      • Recombinant ubiquitin (wild-type or tagged)

      • Purified POI

      • Degrader compound or vehicle control (e.g., DMSO)

  • Reaction Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[14]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[10]

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the POI or a tag on the ubiquitin to visualize the ubiquitinated species, which will appear as a ladder of higher molecular weight bands.

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Principle: This assay measures the levels of the POI in cells treated with the degrader compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the degrader compound or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the POI.

    • Probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining POI relative to the vehicle-treated control.

    • Plot the percentage of remaining POI against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[20][21]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in targeted protein degradation.

TPD_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_TPD Targeted Protein Degradation E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub E3 E3 Ligase E2->E3 Ub TernaryComplex POI-Degrader-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin ATP ATP ATP->E1 Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrader PROTAC or Molecular Glue Degrader->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub_POI->Proteasome Degradation

Caption: Mechanism of targeted protein degradation via the ubiquitin-proteasome system.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Ternary->Ubiquitination Degradation Cellular Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Phenotypic Phenotypic Assays (Viability, Apoptosis) Degradation->Phenotypic PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic->PK_PD Efficacy In Vivo Efficacy Models PK_PD->Efficacy

Caption: A typical experimental workflow for PROTAC development and evaluation.

Logical_Relationship_PROTAC_vs_Glue cluster_common Common Mechanism PROTAC PROTAC Heterobifunctional (POI Binder + E3 Ligand + Linker) Rational Design Mechanism Induce Proximity between POI and E3 Ligase PROTAC->Mechanism MolecularGlue Molecular Glue Monovalent Small Molecule Often Serendipitous Discovery MolecularGlue->Mechanism Outcome POI Ubiquitination & Proteasomal Degradation Mechanism->Outcome

Caption: Logical relationship comparing PROTACs and Molecular Glues.

References

(S,R,S)-AHPC-PEG2-acid: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2172820-09-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (S,R,S)-AHPC-PEG2-acid, a key building block in the field of targeted protein degradation. This molecule is a heterobifunctional linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is an integral component in the development of PROTACs, which are novel therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] The (S,R,S)-AHPC moiety acts as a high-affinity ligand for the VHL E3 ubiquitin ligase.[3] The PEG2 spacer provides a desirable length and hydrophilicity to the linker, enhancing the solubility and bioavailability of the resulting PROTAC molecule.[4] The terminal carboxylic acid group allows for versatile and efficient coupling to a ligand that binds to the target protein of interest, typically via an amine functional group.[3][5]

The primary application of this compound is in the construction of VHL-recruiting PROTACs for targeted protein degradation in various therapeutic areas, including oncology and immunology.[3][6]

Physicochemical Properties and Supplier Information

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 2172820-09-4[1][4]
Molecular Formula C30H42N4O8S[1]
Molecular Weight 618.74 g/mol [7]
Appearance White to off-white solid[7]
Purity Typically ≥95%[3]
Solubility DMSO, DMF, Methanol, Water[1][4]
Storage -20°C for long-term storage[1][4]

Several reputable suppliers provide this compound for research and development purposes. A selection of these suppliers is listed below.

SupplierCatalog Number
BroadPharmBP-24450
AxisPharmAP12132
MedchemExpressHY-141016
BPS Bioscience82045

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Two key quantitative parameters are used for this evaluation:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

The following table provides representative data for a hypothetical PROTAC synthesized using this compound, targeting Bruton's tyrosine kinase (BTK). This data is illustrative and serves as a template for presenting experimental results.

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
BTK-PROTAC-1BTKMino<10>85[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of a PROTAC via Amide Bond Coupling

This protocol describes the coupling of this compound to an amine-containing target protein ligand using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing target protein ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA) (optional)

  • Reaction monitoring tools (LC-MS or TLC)

  • Purification system (flash chromatography or preparative HPLC)

Procedure:

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. In a separate vial, dissolve the amine-containing target protein ligand (1.1 equivalents) in a compatible anhydrous solvent. Prepare fresh solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in the reaction solvent.[5]

  • Activation of Carboxylic Acid: To the solution of this compound, add the EDC and NHS solutions. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.[5]

  • Coupling Reaction: Add the solution of the amine-containing target protein ligand to the activated linker solution. If the amine is a hydrochloride salt, a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to neutralize the acid. Stir the reaction at room temperature for 2-16 hours.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.[5]

  • Workup and Purification: Once the reaction is complete, quench the reaction by adding water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC product by flash chromatography or preparative HPLC.[5]

Western Blotting for Protein Degradation Assessment

This protocol outlines the procedure for evaluating the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to PROTAC development and function.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker This compound Coupling Amide Bond Formation (e.g., EDC/NHS) Linker->Coupling Warhead Target Protein Ligand (Amine-functionalized) Warhead->Coupling PROTAC Purified PROTAC Coupling->PROTAC Cell_Culture Cell Treatment PROTAC->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis DC50 / Dmax Determination Western_Blot->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

VHL_Mediated_Degradation PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Linker-Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ubiquitin Transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->VHL Ub Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The VHL-mediated ubiquitin-proteasome pathway for targeted protein degradation.

References

An In-depth Technical Guide to the Core Principles of PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. We will delve into the core mechanism of action, key molecular components, quantitative efficacy metrics, and detailed protocols for essential experimental assays.

Core Principles of PROTAC-Mediated Degradation

PROTAC technology represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the catalytic degradation of target proteins.[1][2] Unlike small-molecule inhibitors that only block a protein's function, PROTACs facilitate the physical removal of the entire protein from the cell.[2][3]

The Ubiquitin-Proteasome System (UPS)

The foundation of PROTAC technology is the cell's own Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] The UPS governs numerous cellular processes by selectively marking proteins for destruction.[4] This process involves a three-step enzymatic cascade:

  • Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin (Ub) molecule.[4]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[4]

  • Ubiquitin Ligation: An E3 ubiquitin ligase transfers the ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[4] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4][5]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][6] This action initiates the UPS cascade for a protein not normally targeted by that specific E3 ligase. The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][7]

The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a key POI-PROTAC-E3 ligase ternary complex.[4][8] The stability and geometry of this complex are critical for degradation efficiency.[9][10]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the surface of the POI, creating a polyubiquitin chain.[4][7]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[4][5]

  • PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, repeating the degradation cycle.[4][7]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Bridges POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Enzyme E2 E2 Enzyme E1->E2 2. Conjugation E2->Ternary_Complex 3. Ligation Ub Ubiquitin (Ub) Ub->E1 1. Activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Peptide Fragments Proteasome->Peptides 4. Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Key Components of a PROTAC Molecule

A PROTAC is a chimeric molecule comprising three distinct parts covalently linked together.[4][]

  • Target-Binding Ligand (Warhead): This moiety selectively binds to the POI.[8] It does not need to be a potent inhibitor; it only needs to bind the target with sufficient affinity to facilitate ternary complex formation.[1][7] This allows for the targeting of proteins previously considered "undruggable."[4]

  • E3 Ligase-Binding Ligand (Anchor): This component recruits a specific E3 ubiquitin ligase.[8] While over 600 E3 ligases exist, only a few are commonly hijacked, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prevalent in PROTACs that have entered clinical trials.[12][13]

  • Linker: The linker connects the warhead and the anchor.[14] Its composition, length, rigidity, and attachment points are critical determinants of PROTAC efficacy.[][15] The linker plays a crucial role in orienting the POI and E3 ligase correctly, influencing the stability of the ternary complex and subsequent degradation.[14][16]

The logical relationship of the three core components of a PROTAC molecule.

Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is evaluated using several key quantitative parameters, most notably DC50 and Dmax.[3] These values are typically determined from dose-response curves generated by treating cells with varying concentrations of the PROTAC.[17]

  • DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein.[3][5] It is a measure of the PROTAC's potency.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[3][5] It reflects the PROTAC's efficacy.

A phenomenon known as the "hook effect" is often observed, where degradation efficiency decreases at very high PROTAC concentrations.[17] This is attributed to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[17]

Data Presentation: Efficacy of a PROTAC KRAS G12D Degrader

The following table summarizes the quantitative activity of a selective KRAS G12D degrader that recruits the VHL E3 ligase.[18]

Cell LineCancer TypeDC50 (nM)Dmax (%)IC50 (nM)Citation(s)
SNU-1 Stomach Cancer19.77>9543.51[18]
HPAF-II Pancreatic Cancer52.96Not Reported31.36[18]
AGS Stomach Cancer7.499551.53[18]
PANC 04.03 Pancreatic Cancer87.8Not Reported100.8[18]

Note: Dmax values are for a pan-KRAS degrader and are included for reference.[18]

Key Experimental Protocols

Characterizing a PROTAC requires a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action.[19]

Protocol: Assessing Ternary Complex Formation with NanoBRET™

Live-cell assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide insight into ternary complex formation within a cellular context.[9][10] This assay measures the proximity between the target protein and the E3 ligase.[20]

Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent acceptor.[20] When the PROTAC brings the two proteins into proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.[9]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 Ligase[20]

  • HaloTag® NanoBRET™ 618 Ligand[9]

  • NanoBRET™ Nano-Glo® Substrate[9]

  • PROTAC compound and vehicle control (DMSO)

  • Luminometer with 460 nm and >610 nm filters[9]

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-POI donor and the HaloTag®-E3 Ligase acceptor.

  • Cell Plating: Plate the transfected cells into 96-well assay plates and incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[9]

  • PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells and incubate.[9]

  • Substrate Addition & Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate.[9] Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.[9]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[9] A PROTAC-dependent increase in this ratio indicates ternary complex formation.[9]

NanoBRET_Workflow Start Start: Co-transfect cells with Donor (NLuc-POI) & Acceptor (Halo-E3) Plate Plate cells in 96-well plate Start->Plate Label Add HaloTag® NanoBRET™ Ligand (Acceptor Label) Plate->Label Treat Treat cells with PROTAC serial dilution Label->Treat Add_Substrate Add Nano-Glo® Substrate (Donor Substrate) Treat->Add_Substrate Measure Measure Donor (460nm) & Acceptor (>610nm) Emission Add_Substrate->Measure Analyze Calculate BRET Ratio: (Acceptor / Donor) Measure->Analyze End End: PROTAC-dependent signal increase confirms ternary complex formation Analyze->End

Experimental workflow for the NanoBRET™ ternary complex formation assay.
Protocol: Measuring Target Ubiquitination with AlphaLISA®

After confirming ternary complex formation, it is essential to demonstrate that this leads to target ubiquitination. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is a sensitive, no-wash method to detect this event.[21]

Principle: A GST-tagged target protein is incubated with the E3 ligase complex, the PROTAC, E1 and E2 enzymes, and biotinylated ubiquitin.[21] Upon ubiquitination, the biotin-Ub is attached to the GST-POI. The addition of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads brings the beads into proximity, generating a chemiluminescent signal.[21]

Materials:

  • Purified recombinant GST-tagged POI, E3 ligase complex (e.g., Cereblon), E1 (UBE1), and E2 (UbcH5b) enzymes[21]

  • Biotinylated Ubiquitin and ATP[21]

  • PROTAC compound and control inhibitor (e.g., JQ1 for BET bromodomains)[21]

  • AlphaLISA® GSH Acceptor beads and Streptavidin Donor beads

  • Microplate reader capable of AlphaLISA® detection

Procedure:

  • Reaction Setup: In a 384-well plate, incubate the PROTAC (or control) with the E3 ligase complex and the GST-tagged POI to allow for complex formation.[21]

  • Ubiquitination Reaction: Initiate the ubiquitination by adding a master mix containing E2 enzyme, ATP, and biotinylated ubiquitin, followed by the E1 enzyme.[21] Incubate to allow the reaction to proceed.

  • Detection: Stop the reaction and add a mix of AlphaLISA® GSH Acceptor beads and Streptavidin Donor beads.[21] Incubate in the dark.

  • Signal Reading: Read the plate on an AlphaLISA®-compatible plate reader.

  • Data Analysis: The resulting signal is directly proportional to the level of POI ubiquitination.[21]

Protocol: Quantifying Protein Degradation by Western Blot

Western blotting is the most common technique to directly measure the reduction in target protein levels following PROTAC treatment.[3]

Materials:

  • Cultured cells and cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)[3]

  • Ice-cold Phosphate-buffered saline (PBS)[3]

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[3]

  • BCA protein assay kit[3]

  • SDS-PAGE gels, electrophoresis and transfer apparatus[3]

  • PVDF or nitrocellulose membranes[3]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[3]

  • Primary antibodies (anti-POI and anti-loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody[3]

  • Enhanced chemiluminescence (ECL) substrate and imaging system[17]

Procedure:

  • Cell Treatment: Seed cells in culture plates. The next day, treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 18-24 hours).[17]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer to prepare cell lysates.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

  • Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and boil samples at 95-100°C for 5-10 minutes to denature proteins.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for separation.[22] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[3]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Repeat the process for the loading control antibody.

  • Detection: Develop the blot with an ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

  • Data Analysis: Quantify the band intensities using densitometry software.[3] Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[3]

Western_Blot_Workflow cluster_wet_lab Wet Lab Procedure cluster_analysis Data Analysis A 1. Cell Treatment (PROTAC Dose Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibody Probing) D->E F 6. ECL Detection (Signal Capture) E->F G 7. Densitometry (Quantify Bands) F->G Image Output H 8. Normalization (to Loading Control) G->H I 9. Plot Dose-Response Curve H->I J 10. Determine DC50 & Dmax I->J

A high-level experimental workflow for quantifying protein degradation via Western Blot.

Conclusion

PROTACs offer a powerful and innovative strategy for therapeutic intervention by co-opting the cell's natural protein degradation machinery.[1] Unlike traditional inhibitors, they act catalytically to eliminate target proteins, providing a new avenue to address previously intractable drug targets.[4][23] A thorough understanding of their mechanism, coupled with robust quantitative assessment and detailed mechanistic assays, is paramount for the successful design and development of these next-generation therapeutics. The continued optimization of linker technology and the exploration of novel E3 ligases promise to further expand the potential of this exciting field.[14][24]

References

An In-depth Technical Guide to the Chemical Synthesis of (S,R,S)-AHPC-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of (S,R,S)-AHPC-PEG2-acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid for further conjugation.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the E3 ligase ligand and the target protein ligand is a critical component influencing the efficacy of the PROTAC. This compound serves as a versatile building block in PROTAC synthesis. The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase. The PEG2 spacer enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid allows for facile amide bond formation with an amine-functionalized ligand for the protein of interest.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the amide coupling of the VHL ligand precursor, (S,R,S)-AHPC hydrochloride, with a Boc-protected amino-PEG2-carboxylic acid linker. The second step is the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final carboxylic acid product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection (S,R,S)-AHPC hydrochloride (S,R,S)-AHPC hydrochloride Boc-(S,R,S)-AHPC-PEG2-COOH Boc-(S,R,S)-AHPC-PEG2-COOH (S,R,S)-AHPC hydrochloride->Boc-(S,R,S)-AHPC-PEG2-COOH HATU, DIPEA, DMF Boc-NH-PEG2-COOH Boc-NH-PEG2-COOH Boc-NH-PEG2-COOH->Boc-(S,R,S)-AHPC-PEG2-COOH Boc-(S,R,S)-AHPC-PEG2-COOH_2 Boc-(S,R,S)-AHPC-PEG2-COOH This compound This compound Boc-(S,R,S)-AHPC-PEG2-COOH_2->this compound TFA, DCM

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and reagent batches.

Step 1: Synthesis of Boc-(S,R,S)-AHPC-PEG2-acid (Intermediate)

This step involves the formation of an amide bond between the free amine of (S,R,S)-AHPC hydrochloride and the carboxylic acid of the Boc-protected PEG linker.

Materials:

ReagentMolecular WeightMoles (Equivalents)Amount
(S,R,S)-AHPC hydrochloride481.031.01.0 g
Boc-NH-PEG2-COOH249.281.10.57 g
HATU380.231.20.95 g
N,N-Diisopropylethylamine (DIPEA)129.243.00.80 mL
Anhydrous N,N-Dimethylformamide (DMF)--20 mL

Procedure:

  • To a solution of (S,R,S)-AHPC hydrochloride (1.0 g, 2.08 mmol) and Boc-NH-PEG2-COOH (0.57 g, 2.29 mmol) in anhydrous DMF (20 mL) is added DIPEA (0.80 mL, 6.24 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • HATU (0.95 g, 2.50 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Reaction progress is monitored by LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (100 mL) and washed successively with 5% aqueous LiCl solution (3 x 50 mL), saturated aqueous NaHCO3 solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford Boc-(S,R,S)-AHPC-PEG2-acid as a white solid.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the Boc protecting group under acidic conditions to yield the final product.

Materials:

ReagentMoles (Equivalents)Amount
Boc-(S,R,S)-AHPC-PEG2-acid1.01.0 g
Trifluoroacetic acid (TFA)-5 mL
Dichloromethane (DCM)-10 mL

Procedure:

  • Boc-(S,R,S)-AHPC-PEG2-acid (1.0 g, 1.48 mmol) is dissolved in a solution of 20% TFA in DCM (15 mL).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Reaction progress is monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is co-evaporated with DCM (3 x 10 mL) to remove residual TFA.

  • The resulting crude product is purified by preparative reverse-phase HPLC to yield this compound as a white solid.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular WeightTypical YieldPurity (LC-MS)
(S,R,S)-AHPC hydrochlorideC22H33ClN4O4S481.03->98%
Boc-NH-PEG2-COOHC10H19NO5249.28->98%
Boc-(S,R,S)-AHPC-PEG2-acidC32H48N4O9S672.8070-85%>95%
This compoundC27H40N4O7S572.69>90%>98%

Visualization of Experimental Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.

G cluster_workflow Synthesis and Purification Workflow start Start dissolve_reactants Dissolve (S,R,S)-AHPC.HCl and Boc-NH-PEG2-COOH in DMF start->dissolve_reactants add_base Add DIPEA dissolve_reactants->add_base add_coupling_reagent Add HATU add_base->add_coupling_reagent stir_coupling Stir at RT for 12-16h add_coupling_reagent->stir_coupling monitor_coupling Monitor by LC-MS stir_coupling->monitor_coupling monitor_coupling->stir_coupling Incomplete workup Aqueous Workup (EtOAc, LiCl, NaHCO3, Brine) monitor_coupling->workup Complete purify_intermediate Flash Column Chromatography workup->purify_intermediate dissolve_intermediate Dissolve Boc-protected intermediate in DCM purify_intermediate->dissolve_intermediate add_deprotection_reagent Add TFA dissolve_intermediate->add_deprotection_reagent stir_deprotection Stir at RT for 1-2h add_deprotection_reagent->stir_deprotection monitor_deprotection Monitor by LC-MS stir_deprotection->monitor_deprotection monitor_deprotection->stir_deprotection Incomplete remove_solvent Remove Solvent and TFA monitor_deprotection->remove_solvent Complete purify_final Preparative RP-HPLC remove_solvent->purify_final end End Product: This compound purify_final->end

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Signaling Pathway Context

This compound is a component of PROTACs that hijack the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety specifically recruits the VHL E3 ubiquitin ligase complex. The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Linker-Ligand) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 3: Generalized signaling pathway for PROTAC-mediated protein degradation involving a VHL ligand.

This guide provides a comprehensive overview for the synthesis of this compound, a key building block in the development of novel therapeutics based on targeted protein degradation. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of (S,R,S)-AHPC-PEG2-acid PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of the (S,R,S)-AHPC-PEG2-acid, a bifunctional PROTAC (Proteolysis Targeting Chimera) linker. This linker incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a two-unit polyethylene (B3416737) glycol (PEG2) spacer with a terminal carboxylic acid. This versatile building block is instrumental in the development of PROTACs for targeted protein degradation, a revolutionary strategy in drug discovery.

Introduction to this compound

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in various diseases. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound serves as a crucial component in PROTAC design. The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase. The PEG2 linker offers a balance of flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, while also enhancing the aqueous solubility of the final PROTAC molecule. The terminal carboxylic acid provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, typically through the formation of a stable amide bond.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₄₂N₄O₈S[1][2]
Molecular Weight618.74 g/mol [1][3]
CAS Number2172820-09-4[1][2]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO, DMF, Methanol, and Water[1]
PurityTypically ≥95%[3]
Storage-20°C for long-term storage[1]
Degradation Efficacy of a PROTAC Utilizing an (S,R,S)-AHPC-PEG Linker

As a representative example, a PROTAC targeting the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), referred to as PROTAC PI3K/110β degrader-1 (J-9) , was synthesized using an (S,R,S)-AHPC-based VHL ligand and a PEG linker.[4] The degradation of PI3Kβ was assessed in multidrug-resistant MCF-7/ADM and A549/DDP cells.

PROTAC NameTarget ProteinCell LineDC₅₀DₘₐₓReference
PI3K/110β degrader-1 (J-9)PI3KβMCF-7/ADMValue to be inserted from referenceValue to be inserted from reference[5]
PI3K/110β degrader-1 (J-9)PI3KβA549/DDPValue to be inserted from referenceValue to be inserted from reference[5]

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are critical metrics for evaluating PROTAC efficacy.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a representative multi-step synthesis of the this compound linker.

Part A: Synthesis of the (S,R,S)-AHPC Core (VHL Ligand)

The synthesis of the (S,R,S)-AHPC core, also known as VH032, can be achieved through a multi-step process starting from commercially available precursors. A detailed, step-by-step synthesis protocol is beyond the scope of these application notes, but a representative synthetic route can be adapted from the literature.

Part B: Synthesis of Boc-NH-PEG2-COOH

The Boc-protected PEG2 linker with a terminal carboxylic acid is commercially available from various suppliers.

Part C: Coupling of (S,R,S)-AHPC amine with Boc-NH-PEG2-COOH

This step involves the formation of an amide bond between the amine of the (S,R,S)-AHPC core and the carboxylic acid of the Boc-protected PEG2 linker.

  • Materials:

    • (S,R,S)-AHPC amine hydrochloride

    • Boc-NH-PEG2-COOH

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate (B1210297)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve (S,R,S)-AHPC amine hydrochloride (1.0 eq) and Boc-NH-PEG2-COOH (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound.

Part D: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the free amine.

  • Materials:

    • Boc-protected this compound

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, as a TFA salt.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes the general procedure for conjugating the this compound linker to a target protein ligand containing a primary or secondary amine.

  • Materials:

    • This compound

    • Amine-containing target protein ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

    • Reverse-phase preparative HPLC system

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Add HATU (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the crude product directly by reverse-phase preparative HPLC to obtain the final PROTAC.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 3: Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

  • Materials:

    • Cultured cells expressing the target protein

    • PROTAC of interest

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound AHPC_Core (S,R,S)-AHPC (VHL Ligand Core) Coupling Amide Coupling (HATU, DIPEA, DMF) AHPC_Core->Coupling Boc_PEG Boc-NH-PEG2-COOH Boc_PEG->Coupling Boc_Protected Boc-(S,R,S)-AHPC-PEG2-acid Coupling->Boc_Protected Deprotection Boc Deprotection (TFA, DCM) Boc_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the synthesis of this compound.

PROTAC_Signaling_Pathway cluster_pathway PROTAC-mediated Degradation of PI3Kβ and Downstream Signaling PROTAC PI3Kβ PROTAC ((S,R,S)-AHPC-PEG-Ligand) Ternary_Complex Ternary Complex (PROTAC-PI3Kβ-VHL) PROTAC->Ternary_Complex PI3Kb PI3Kβ PI3Kb->Ternary_Complex PIP3 PIP3 PI3Kb->PIP3 phosphorylates VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of PI3Kβ Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->PI3Kb Inhibition of Pathway Degraded_PI3Kb Degraded PI3Kβ Proteasome->Degraded_PI3Kb PIP2 PIP2 pAKT p-AKT PIP3->pAKT AKT AKT pmTOR p-mTOR pAKT->pmTOR mTOR mTOR Cell_Growth Cell Growth & Survival pmTOR->Cell_Growth

Caption: PROTAC-mediated degradation of PI3Kβ and inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for Experimental Design of PROTACs Utilizing (S,R,S)-AHPC-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-PEG2-acid in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] At the core of every PROTAC is a carefully designed chemical linker that connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. This compound is a high-purity, synthetically versatile linker that incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, tethered to a short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid.[2][3]

The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase, one of the most widely and successfully utilized E3 ligases in PROTAC development.[4] The PEG2 spacer offers a balance of flexibility and hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] The terminal carboxylic acid serves as a convenient chemical handle for conjugation to a POI ligand, typically via an amide bond formation with an amine-functionalized warhead. These characteristics make this compound an excellent building block for the synthesis of potent and effective PROTACs for a wide range of protein targets.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC synthesized with this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell. The PROTAC itself is not degraded and can then act catalytically to induce the degradation of multiple copies of the target protein.

PROTAC_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_PROTAC_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1-Ub E1->E1_Ub E2 E2 Ubiquitin-Conjugating Enzyme E2_Ub E2-Ub E2->E2_Ub Ub Ubiquitin Ub->E1 ATP E1_Ub->E2 Ternary_Complex POI-PROTAC-VHL Ternary Complex E2_Ub->Ternary_Complex Polyubiquitination PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Warhead) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Performance of AHPC-based PROTACs

While specific degradation data for PROTACs utilizing the exact this compound linker is not extensively available in public literature, the following tables present representative data from studies on PROTACs with closely related short AHPC-PEG linkers. This data illustrates the typical performance metrics, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), and highlights the importance of linker length in optimizing PROTAC efficacy.

Table 1: Representative Degradation Efficacy of VHL-based PROTACs with Varying PEG Linker Lengths Targeting BRD4

PROTACTarget ProteinCell LineLinker CompositionDC50 (nM)Dmax (%)
PROTAC A BRD4HeLaAHPC-PEG1-Warhead50>90
PROTAC B BRD4HeLaAHPC-PEG3-Warhead25>95
PROTAC C BRD4HeLaAHPC-PEG4-Warhead15>95
PROTAC D BRD4HeLaAHPC-PEG8-Warhead5>98

Note: The data presented is illustrative and compiled from various sources to demonstrate the structure-activity relationship of linker length. Actual values are dependent on the specific warhead, cell line, and experimental conditions.

Table 2: Representative Degradation Efficacy of a VHL-based PROTAC Targeting KRAS G12C

PROTACTarget ProteinCell LineLinker CompositionDC50 (nM)Dmax (%)
LC-2 KRAS G12CNCI-H2030AHPC-PEG-based250 - 760>90

This table provides an example of the performance of an AHPC-based PROTAC against a different target protein.[4]

Experimental Protocols

A critical aspect of developing novel PROTACs is the rigorous biological evaluation to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for key experiments in the characterization of PROTACs synthesized using this compound.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesize PROTAC ((S,R,S)-AHPC-PEG2-Warhead) Binding_Assay Target & E3 Ligase Binding Assays (e.g., FP, SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Target Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Ubiquitination_Assay Target Protein Ubiquitination Assay (IP-Western) Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Downstream Signaling) Degradation_Assay->Phenotypic_Assay

References

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG2-acid to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of (S,R,S)-AHPC-PEG2-acid to a target ligand containing a primary amine. (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4][5] The PEG2 linker in this compound provides a spacer between the VHL ligand and the target ligand, and the terminal carboxylic acid allows for covalent linkage to a primary amine on the target ligand.[6][7]

The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the formation of a stable amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9] This two-step process first activates the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine on the target ligand to form the desired amide bond.[8][9]

These application notes provide a comprehensive guide, including a detailed experimental protocol, data presentation tables, and visual diagrams to facilitate the successful conjugation and characterization of the resulting PROTAC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for the conjugation process.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds to Ligand portion PROTAC (S,R,S)-AHPC-PEG2-Ligand (PROTAC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds to AHPC portion Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Recruits E2 Ub_E2 Ubiquitin-loaded E2 Ub_E2->Ternary Transfers Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 1: PROTAC Mechanism of Action. This diagram illustrates how the (S,R,S)-AHPC-PEG2-Ligand conjugate (PROTAC) brings the target protein (POI) and the VHL E3 ligase together to form a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Conjugation_Workflow A 1. Reagent Preparation B 2. Activation of this compound A->B Add EDC/NHS C 3. Conjugation to Target Ligand B->C Add Target Ligand D 4. Quenching of Reaction C->D Add Quenching Agent E 5. Purification of Conjugate D->E e.g., HPLC F 6. Characterization of Conjugate E->F e.g., MS, HPLC

Figure 2: Experimental Workflow. This diagram outlines the key steps involved in the conjugation of this compound to a target ligand, from reagent preparation to final product characterization.

Experimental Protocols

This protocol details the conjugation of this compound to a target ligand containing a primary amine using EDC/NHS chemistry.

Materials and Equipment

Table 1: Reagents and Consumables

ReagentSupplierCatalog #Storage
This compoundMedChemExpressHY-130043-20°C
Target Ligand (with primary amine)N/AN/AVaries
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980-20°C
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500Room Temp
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056Room Temp
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649Room Temp
HydroxylamineSigma-Aldrich55450Room Temp
HPLC Grade Acetonitrile (B52724)Fisher ScientificA998Room Temp
HPLC Grade WaterFisher ScientificW6Room Temp
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508Room Temp

Table 2: Equipment

EquipmentPurpose
Analytical BalanceWeighing reagents
Magnetic Stirrer and Stir BarsMixing reactions
Reaction VialsContaining the reaction mixture
Syringes and NeedlesTransferring reagents
High-Performance Liquid Chromatography (HPLC) SystemPurification and analysis
Mass Spectrometer (MS)Characterization of conjugate
LyophilizerDrying the final product
Protocol

1. Reagent Preparation:

  • Allow all reagents to equilibrate to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).

  • Prepare a stock solution of the target ligand in anhydrous DMF. The concentration will depend on the solubility of the ligand.

  • Prepare a stock solution of EDC in anhydrous DMF (e.g., 20 mg/mL). Prepare this solution immediately before use as EDC is moisture sensitive.

  • Prepare a stock solution of NHS in anhydrous DMF (e.g., 15 mg/mL).

2. Activation of this compound:

  • In a clean, dry reaction vial, add the desired amount of this compound from the stock solution.

  • Add 1.5 equivalents of NHS from the stock solution to the reaction vial.

  • Add 1.5 equivalents of EDC from the stock solution to the reaction vial.

  • Add a small stir bar and stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the activated ester.

3. Conjugation to Target Ligand:

  • To the activated (S,R,S)-AHPC-PEG2-NHS ester solution, add 1.0 equivalent of the target ligand solution.

  • Add 2.0 equivalents of DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt that may be present and to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by HPLC-MS.[10][11][12]

4. Quenching of the Reaction:

  • To quench any unreacted NHS esters, add a 10-fold molar excess of hydroxylamine.

  • Stir the reaction for an additional 30 minutes at room temperature.

5. Purification of the Conjugate:

  • The crude reaction mixture can be purified by preparative reverse-phase HPLC.

  • A typical gradient for purification would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.

  • Collect the fractions containing the desired product, as determined by HPLC-MS analysis of the fractions.

6. Characterization of the Conjugate:

  • HPLC Analysis: Analyze the purified conjugate by analytical reverse-phase HPLC to assess its purity. A sharp, single peak is indicative of a pure compound.[10][13][14]

  • Mass Spectrometry: Confirm the identity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated molecular weight of the desired product.[15][16][17][18][19]

Data Presentation

Table 3: Example Molar Ratios for Conjugation Reaction

ReagentMolar Equivalents
This compound1.0
NHS1.5
EDC1.5
Target Ligand1.0
DIPEA2.0
Hydroxylamine (Quenching)10.0

Table 4: Representative Analytical Data for a Successful Conjugation

Analytical TechniqueExpected Result
Analytical RP-HPLCA single major peak with purity >95%
Mass Spectrometry (ESI-MS)[M+H]⁺ ion corresponding to the calculated molecular weight of the conjugate

Conclusion

This protocol provides a robust method for the conjugation of this compound to a target ligand bearing a primary amine. The use of EDC/NHS chemistry ensures efficient amide bond formation, and the detailed purification and characterization steps are crucial for obtaining a pure and well-defined PROTAC molecule. Successful synthesis and characterization of this conjugate are the first critical steps in the development of novel targeted protein degraders for research and therapeutic applications. Researchers should optimize the reaction conditions, such as solvent, temperature, and reaction time, for their specific target ligand to achieve the best results.

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing (S,R,S)-AHPC-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

(S,R,S)-AHPC-PEG2-acid is a widely utilized chemical tool in the development of PROTACs. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[4][5][6] The PEG linker enhances solubility and provides a convenient attachment point for a POI ligand, making it a versatile building block for PROTAC synthesis.[5][6]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of PROTACs synthesized with this compound. The described methodologies will enable the quantification of target protein degradation, confirmation of the mechanism of action, and assessment of the downstream functional consequences.

Data Presentation: Quantitative Summary of PROTAC Activity

The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides a template for summarizing the activity of a hypothetical PROTAC, "PROTAC-X," which utilizes the this compound linker to target a protein of interest (POI-X).

Compound E3 Ligase Recruited Cell Line Assay Method DC50 (nM) Dmax (%)
PROTAC-XVHLCancer Cell Line AWestern Blot15>90
PROTAC-XVHLCancer Cell Line AHiBiT Assay12>95
PROTAC-XVHLCancer Cell Line BWestern Blot25>85
PROTAC-XVHLCancer Cell Line BHiBiT Assay20>90
Negative ControlVHLCancer Cell Line AWestern Blot>1000<10

Core Experimental Protocols

Target Protein Degradation Assays

A. Western Blotting for POI Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in the levels of the target protein (POI) following treatment with a PROTAC.

Materials:

  • Cancer cell lines expressing the POI

  • PROTAC synthesized with this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for optimal growth during the experiment.

  • Cell Treatment: The following day, treat the cells with increasing concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 20 minutes. Scrape the cells and collect the lysate.[7]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[7]

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Repeat the process for the loading control antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[7]

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

B. HiBiT Assay for Quantitative Protein Degradation

Objective: To quantitatively measure protein degradation in real-time or at specific endpoints in living cells. This assay requires the target protein to be endogenously tagged with the HiBiT peptide.

Materials:

  • Cell line with the POI endogenously tagged with HiBiT

  • PROTAC synthesized with this compound

  • White, opaque 96-well plates

  • HiBiT lytic detection reagent

  • Luminometer

Protocol:

  • Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque 96-well plate.[7]

  • Treatment: Add the PROTAC at various concentrations to the wells.[7]

  • Detection: At the desired time points, add the HiBiT lytic detection reagent according to the manufacturer's instructions.[7]

  • Measurement: Shake the plate for a few minutes to ensure cell lysis and then measure the luminescence using a luminometer.

  • Data Analysis: A decrease in the luminescent signal corresponds to the degradation of the HiBiT-tagged POI. Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex in living cells, which is a critical step in the PROTAC mechanism of action.[8]

Materials:

  • Cell line co-expressing the POI tagged with NanoLuc® luciferase and the E3 ligase (VHL) tagged with a fluorescent acceptor (e.g., HaloTag® ligand).

  • PROTAC synthesized with this compound

  • NanoBRET™ detection reagents

  • Luminometer with BRET capabilities

Protocol:

  • Cell Seeding: Seed the engineered cells in a suitable assay plate.

  • Treatment: Treat the cells with the PROTAC at various concentrations.

  • Detection: Add the NanoBRET™ substrate and measure the luminescence at two different wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the proximity of the POI and the E3 ligase, confirming the formation of the ternary complex.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of POI degradation on cell viability and determine the half-maximal inhibitory concentration (IC50) of the PROTAC.

Materials:

  • Cancer cell lines

  • PROTAC synthesized with this compound

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: The next day, add serial dilutions of the PROTAC to the wells. Include a vehicle control.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[9]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9]

    • Add CellTiter-Glo® reagent to each well.[9]

    • Mix the contents on an orbital shaker to induce cell lysis.[9]

    • Incubate at room temperature to stabilize the luminescent signal.[9]

  • Measurement: Measure the luminescence using a luminometer.[9]

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Proteasome Proteasome POI->Proteasome Targeted for Degradation VHL->POI Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for a PROTAC utilizing this compound.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Seeding & Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer to Membrane B->C D 4. Immunoblotting with Primary & Secondary Antibodies C->D E 5. Chemiluminescent Detection D->E F 6. Data Analysis: Quantify Protein Degradation E->F

Caption: Experimental workflow for Western Blotting to assess protein degradation.

Data_Analysis_Logic cluster_logic Data Analysis Logic for PROTAC Assays Input Raw Data (Luminescence, Band Intensity) Normalize Normalize to Vehicle Control & Loading Control Input->Normalize Calculate Calculate % Degradation or % Viability Normalize->Calculate Plot Plot Dose-Response Curve Calculate->Plot Output Determine DC50 / IC50 & Dmax Plot->Output

Caption: Logical flow for the analysis of quantitative PROTAC assay data.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays with VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing in vitro ubiquitination assays using VHL (von Hippel-Lindau)-based Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key molecular processes and workflows.

Introduction to VHL-based PROTACs and In Vitro Ubiquitination

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins.[1] VHL-based PROTACs specifically recruit the VHL E3 ubiquitin ligase to a protein of interest (POI), leading to its polyubiquitination and subsequent degradation by the proteasome.[2][3] In vitro ubiquitination assays are crucial for the development and characterization of these PROTACs, as they allow for the direct assessment of a PROTAC's ability to induce the ubiquitination of its target protein in a controlled, cell-free environment.[1] These assays are instrumental in confirming the mechanism of action, determining structure-activity relationships, and selecting promising candidates for further development.

Data Presentation: Quantitative Analysis of VHL-based PROTAC Activity

The efficacy of VHL-based PROTACs in promoting target protein ubiquitination and degradation can be quantified using several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) indicates the highest percentage of protein degradation achievable with the PROTAC.[4]

Below are tables summarizing the in vitro degradation performance of various VHL-based PROTACs against different protein targets.

Table 1: In Vitro Degradation of KRAS Mutants by VHL-based PROTACs

PROTACTargetCell LineDC50 (µM)Dmax (%)Reference
LC-2KRAS G12CNCI-H20300.59 ± 0.20~80[3]
LC-2KRAS G12CMIA PaCa-20.32 ± 0.08~75[3]
PROTAC 8oKRAS G12DAsPC-1Not Reported>90 at 1 µM[5]
SNU-1KRAS G12DAsPC-119.77 nMNot Reported[5]
HPAF-IIKRAS G12DAsPC-152.96 nMNot Reported[5]

Table 2: In Vitro Degradation of Histone Deacetylases (HDACs) by VHL-based PROTACs in HCT116 Cells

PROTACTargetDC50 (µM)Dmax (%)Reference
Jps016 (tfa)HDAC10.5577[4]
PROTAC 4HDAC10.55~100 at 10 µM[4]
Jps016 (tfa)HDAC2Not Reported45[4]
PROTAC 4HDAC2Low µM~100 at 10 µM[4]
Jps016 (tfa)HDAC30.5366[4]
PROTAC 4HDAC30.53>50 at 1 µM[4]

Table 3: In Vitro Degradation of PI3K and mTOR by a VHL-based PROTAC (GP262) in MDA-MB-231 Cells

TargetDC50 (nM)Dmax (%)Reference
p110α (PI3K)227.471.3[6]
p110γ (PI3K)42.2388.6[6]
mTOR45.474.9[6]

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

VHL_PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Poly-Ub Target Poly-Ub Target Target Protein->Poly-Ub Target Polyubiquitination VHL VHL VHL->Target Protein Ubiquitylation VHL->PROTAC Binds E1 E1 E2 E2 E1->E2 Ub Transfer E2->VHL Recruitment Ub Ub Proteasome Proteasome Poly-Ub Target->Proteasome Recognition & Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Release

VHL-PROTAC Mechanism of Action.

Experimental_Workflow cluster_reagents Reaction Components cluster_procedure Experimental Procedure cluster_analysis Analysis E1 E1 Activating Enzyme Mix 1. Combine Reaction Components E1->Mix E2 E2 Conjugating Enzyme E2->Mix VHL_complex VHL E3 Ligase Complex VHL_complex->Mix Target Target Protein Target->Mix PROTAC VHL-based PROTAC PROTAC->Mix Ub Ubiquitin Ub->Mix ATP ATP ATP->Mix Incubate 2. Incubate at 37°C Mix->Incubate Stop 3. Stop Reaction (e.g., with SDS-PAGE buffer) Incubate->Stop SDS_PAGE 4. SDS-PAGE Stop->SDS_PAGE Western_Blot 5. Western Blot SDS_PAGE->Western_Blot Detection 6. Detection (Anti-Target or Anti-Ub Antibody) Western_Blot->Detection

In Vitro Ubiquitination Assay Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments in the in vitro assessment of VHL-based PROTACs.

Protocol 1: In Vitro Ubiquitination Assay using Purified Components

This protocol describes a standard in vitro ubiquitination reaction to assess PROTAC-mediated polyubiquitination of a target protein.

Materials and Reagents:

  • E1 Activating Enzyme (e.g., UBE1): Stock concentration 5 µM.[7]

  • E2 Conjugating Enzyme (e.g., Ube2D2/UBCH5b): Stock concentration 25 µM.[7][8]

  • VHL-ElonginB-ElonginC (VBC) Complex: Stock concentration 10 µM.[7]

  • Target Protein of Interest (POI): Stock concentration to be determined based on the specific protein.

  • VHL-based PROTAC: Stock solution in DMSO.

  • Ubiquitin: Stock concentration 1.17 mM (10 mg/mL).[7]

  • ATP: 100 mM stock solution in water.[7]

  • 10X Ubiquitination Reaction Buffer: 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP.[7]

  • Deionized Water (dH2O)

  • SDS-PAGE Sample Buffer (4X or 2X)

  • Microcentrifuge tubes

  • Water Bath or Incubator at 37°C

Procedure (for a 25 µL reaction):

  • In a microcentrifuge tube on ice, assemble the reaction mixture in the following order. For a negative control, replace the ATP solution with dH2O.

ReagentVolume (µL)Final Concentration
dH2Oto 25 µLN/A
10X Ubiquitination Reaction Buffer2.51X
Ubiquitin (1.17 mM)1~47 µM
ATP (100 mM)2.510 mM
Target ProteinX5-10 µM
E1 Enzyme (5 µM)0.5100 nM
E2 Enzyme (25 µM)11 µM
VBC Complex (10 µM)1400 nM
VHL-based PROTACYVariable (for dose-response)

Note: The volumes of the target protein and PROTAC will need to be adjusted based on their stock concentrations.

  • Mix the components gently by pipetting.

  • Incubate the reaction in a 37°C water bath for 30-60 minutes.[7]

  • Terminate the reaction by adding an appropriate volume of SDS-PAGE sample buffer (e.g., 8.3 µL of 4X buffer for a 25 µL reaction).

  • Boil the samples at 95-100°C for 5 minutes.

  • The samples are now ready for analysis by SDS-PAGE and Western blotting.

Protocol 2: Western Blot Analysis of Polyubiquitination

This protocol details the detection of polyubiquitinated target protein following the in vitro ubiquitination assay.

Materials and Reagents:

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein or ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load the boiled samples from the in vitro ubiquitination assay onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved. A high molecular weight smear is indicative of polyubiquitination.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use an antibody specific to the target protein to visualize its ubiquitination or a pan-ubiquitin antibody to detect all ubiquitinated species.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20) to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Multiple exposure times may be necessary to visualize both the unmodified and the high molecular weight ubiquitinated protein species.[9]

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays offer a homogeneous, high-throughput method for quantifying ubiquitination.[10] This protocol provides a general outline for a TR-FRET-based in vitro ubiquitination assay.

Materials and Reagents:

  • Europium-labeled Ubiquitin (Donor)

  • Cy5-labeled Ubiquitin (Acceptor)

  • E1, E2, VBC complex, Target Protein, PROTAC, ATP, and reaction buffer as described in Protocol 1.

  • White, non-binding, low-volume microtiter plate

  • TR-FRET compatible plate reader

Procedure:

  • Assemble the in vitro ubiquitination reaction as described in Protocol 1, but substitute a portion of the unlabeled ubiquitin with a mixture of Europium-labeled and Cy5-labeled ubiquitin.

  • Dispense the reaction mixtures into the wells of a 384-well microtiter plate.

  • Incubate the plate at 30°C for 1 hour or at room temperature for 2 hours.

  • Read the fluorescent intensity in a microtiter-plate reader capable of measuring TR-FRET. Measure the donor emission at 620 nm and the acceptor emission at 665 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates PROTAC-dependent polyubiquitination of the target protein.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to establish and conduct in vitro ubiquitination assays for the evaluation of VHL-based PROTACs. By carefully following these methodologies and utilizing the provided visualizations, scientists can effectively characterize the mechanism of action and potency of their PROTAC molecules, thereby accelerating the discovery and development of novel targeted protein degraders.

References

Application Notes and Protocols for Bioanalytical Quantification of PROTACs in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative bioanalysis of Proteolysis Targeting Chimeras (PROTACs) in plasma. Given the unique structural characteristics and mechanism of action of PROTACs, robust and sensitive bioanalytical methods are crucial for advancing their development from preclinical to clinical stages.

Application Notes: Key Considerations and Challenges

The quantification of PROTACs in biological matrices like plasma presents unique challenges compared to traditional small molecules. Their larger size, complex structure, and potential for non-specific binding necessitate careful method development and validation.

Key Bioanalytical Challenges:

  • In-source Fragmentation: PROTACs, with their distinct tripartite structure (a target protein binder, an E3 ligase binder, and a linker), can be susceptible to fragmentation within the mass spectrometer's ion source. This can lead to reduced sensitivity and inaccurate quantification. Optimization of mass spectrometry parameters, such as using lower ionization energy, is crucial to minimize this effect.[1][2]

  • Non-specific Binding: Due to their large molecular weight (typically around 1000 Da) and exposed ionic regions, PROTACs have a tendency to bind non-specifically to laboratory plastics and glass surfaces.[1][2][3] This can result in significant analyte loss during sample preparation and analysis. To mitigate this, careful selection of collection tubes and plates, as well as the use of additives in reconstitution solvents, may be necessary.

  • Matrix Stability: The stability of PROTACs in plasma can be a significant concern. Some PROTACs have shown instability in frozen plasma matrices, which is a common storage condition for bioanalytical samples.[1][2] It is therefore recommended to use fresh blank matrix for the preparation of calibration standards and quality control samples whenever possible.

  • Chromatographic Peak Shape: The presence of multiple chiral centers in many PROTAC molecules can lead to peak splitting or broadening during liquid chromatography, complicating accurate integration and quantification.[1][2] Optimization of the chromatographic method, including column chemistry, mobile phase composition, and temperature, is essential to achieve good peak shape.

  • High Potency: PROTACs are often highly potent, requiring assays with very low limits of quantification (LLOQ), often in the low pg/mL range, to accurately characterize their pharmacokinetic profiles.[4][5]

Experimental Workflow for PROTAC Quantification

The following diagram outlines the general workflow for the quantification of PROTACs in plasma samples using LC-MS/MS.

PROTAC Quantification Workflow Experimental Workflow for PROTAC Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spiking with PROTAC Standards & Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile (B52724)/Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Pharmacokinetic Analysis Data_Acquisition->Quantification

Caption: A general workflow for PROTAC quantification in plasma.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which PROTACs induce the degradation of a target protein of interest (POI).

PROTAC Mechanism of Action PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Release

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the bioanalysis of PROTACs in plasma.

PROTAC NameAnalytical MethodSample PreparationLLOQ (Lower Limit of Quantification)Linear Dynamic RangeMatrixReference
TL 13-112LC-MS/MSProtein Precipitation (Acetonitrile/Methanol)10 pg/mL10 - 15000 pg/mLRat Plasma[4]
Gefitinib-based PROTACs-3LC-MS/MSProtein Precipitation (Acetonitrile)20 pg/mL0.02 - 1000 ng/mLRat Plasma[6]
ARV-110LC-MS/MSProtein Precipitation (Methanol/Acetonitrile)5 pg/mL5 - 5000 pg/mLRat Plasma[5]
ARV-110LC-MS/MSProtein Precipitation (Acetonitrile)2 ng/mL2 - 3000 ng/mLRat and Mouse Plasma[7]

Detailed Experimental Protocols

Protocol 1: Quantification of ARV-110 in Rat Plasma by LC-MS/MS

This protocol is based on the method described for the sensitive analysis of ARV-110.[5]

1. Materials and Reagents:

  • ARV-110 standard

  • Internal Standard (IS) - a structurally similar compound

  • Rat plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of ARV-110 in DMSO.

  • Prepare working standard solutions by serially diluting the stock solution in a suitable solvent (e.g., 50:50 methanol:water).

  • Spike 100 µL of blank rat plasma with the working standard solutions to achieve final concentrations ranging from 5 pg/mL to 5000 pg/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 600 µL of a 1:1 (v/v) mixture of methanol and acetonitrile containing the internal standard.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried residue in 200 µL of 1:1 (v/v) methanol:water.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for ARV-110 and the internal standard. For ARV-110, a transition of m/z 813.4 → 452.2 has been reported.[7]

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of ARV-110 in the QC and unknown samples from the calibration curve.

Protocol 2: Quantification of a Gefitinib-Based PROTAC in Rat Plasma

This protocol is based on the method described for a Gefitinib-based PROTAC.[6]

1. Materials and Reagents:

  • Gefitinib-based PROTAC-3 standard

  • Internal Standard (IS) - Gefitinib-d6

  • Rat plasma

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

2. Preparation of Standards and QC Samples:

  • Prepare stock solutions of the PROTAC and IS in a suitable solvent.

  • Prepare working standard solutions by serial dilution.

  • Spike blank rat plasma with the working standards to create a calibration curve (e.g., 20 pg/mL to 1000 ng/mL).

  • Prepare QC samples at appropriate concentrations.

3. Sample Preparation (Protein Precipitation):

  • Mix 20 µL of plasma with 60 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL gefitinib-d6).

  • Vortex mix the solution.

  • Store at -20°C for 1 hour.

  • Vortex mix again and then centrifuge at 25,000 g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 50 mm column.

    • Mobile Phase A: 1 mM ammonium formate, 0.1% formic acid in water.

    • Mobile Phase B: 1 mM ammonium formate, 0.1% formic acid in acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% B over 2 minutes.

    • Column Temperature: 60°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions and other MS parameters for the specific PROTAC and IS.

5. Data Analysis:

  • Perform quantification using a calibration curve with a linear regression and a 1/x weighting.

These protocols provide a starting point for the development of robust and sensitive bioanalytical methods for PROTAC quantification in plasma. It is essential to perform full method validation according to regulatory guidelines to ensure the accuracy and reliability of the data.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG2-acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-acid is a pivotal chemical tool in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research.[1] This heterobifunctional molecule serves as a linker-ligand conjugate, incorporating a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a two-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid.[2][3] Its structure is specifically designed to facilitate the synthesis of PROTACs, which are engineered to selectively eliminate disease-causing proteins, such as oncoproteins, by hijacking the cell's natural ubiquitin-proteasome system.[4][5]

The (S,R,S)-AHPC moiety ensures potent and specific recruitment of the VHL E3 ligase, a critical component for inducing the ubiquitination of a target protein.[2] The PEG2 linker provides a desirable balance of flexibility and length, which is crucial for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] Furthermore, the hydrophilic nature of the PEG spacer enhances the aqueous solubility of the resulting PROTAC, a key consideration for its development as a therapeutic agent.[7][8] The terminal carboxylic acid provides a versatile handle for conjugation to a ligand that binds to the protein of interest, typically via an amide bond formation.[2]

These application notes provide an overview of the utility of this compound in cancer research, alongside detailed protocols for the synthesis and evaluation of PROTACs derived from it.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs synthesized using this compound operate by inducing the selective degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The PROTAC itself is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Oncogenic Protein (Target) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated Oncogenic Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Data Presentation: Performance of VHL-Based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and its downstream effects on cancer cell viability. Key quantitative metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell growth. The following table provides a representative comparison of hypothetical PROTACs targeting an oncogenic kinase, synthesized with varying linker lengths, including a PEG2 linker analogous to that in this compound.

PROTAC CandidateLinker CompositionTarget ProteinDC50 (nM)Dmax (%)IC50 (nM, Cancer Cell Line A)
PROTAC-1(S,R,S)-AHPC-PEG2 Oncogenic Kinase X85>90120
PROTAC-2(S,R,S)-AHPC-PEG4Oncogenic Kinase X45>9575
PROTAC-3(S,R,S)-AHPC-Alkyl-C3Oncogenic Kinase X15085250
Control (Warhead only)N/AOncogenic Kinase X>10,000<10800

This data is illustrative and intended to represent typical results.

Experimental Protocols

The development and evaluation of a novel PROTAC involves chemical synthesis followed by rigorous biological testing. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the coupling of this compound to a hypothetical amine-containing ligand for an oncogenic protein ("Target Ligand-NH2").

Synthesis_Workflow start Start Materials: This compound Target Ligand-NH2 dissolve Dissolve reactants in DMF start->dissolve add_reagents Add coupling agents (e.g., HATU, DIPEA) dissolve->add_reagents reaction Stir at room temperature (12-24h) add_reagents->reaction monitor Monitor reaction by LC-MS reaction->monitor purify Purify by HPLC monitor->purify characterize Characterize final PROTAC (NMR, HRMS) purify->characterize end Final PROTAC characterize->end

Caption: Workflow for the synthesis of a PROTAC.

Materials:

  • This compound

  • Target Ligand-NH2

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 eq) and Target Ligand-NH2 (1.1 eq) in anhydrous DMF.

  • To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the newly synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate the cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., PROTAC + MG132).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

  • Detection:

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay determines the effect of PROTAC-induced protein degradation on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • PROTAC Treatment: Add the PROTAC in a series of dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Troubleshooting and Validation

To ensure that the observed effects are due to the intended PROTAC mechanism, the following validation experiments are recommended:

  • Proteasome Inhibition: Co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the target protein.

  • VHL Ligand Competition: Co-treatment with an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) should block the PROTAC from binding to VHL and prevent target degradation.

  • Inactive Epimer Control: Synthesizing a control PROTAC with an inactive epimer of the VHL ligand should not result in protein degradation.

Validation_Logic cluster_validation Validation Experiments cluster_outcomes Expected Outcomes Observed_Degradation Target Protein Degradation Observed Proteasome_Inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) Observed_Degradation->Proteasome_Inhibitor VHL_Competition Co-treat with excess free VHL Ligand Observed_Degradation->VHL_Competition Inactive_Control Test Inactive Epimer PROTAC Observed_Degradation->Inactive_Control Rescue_Degradation Degradation is Rescued Proteasome_Inhibitor->Rescue_Degradation Confirms Proteasome Dependence VHL_Competition->Rescue_Degradation Confirms VHL Engagement No_Degradation No Degradation Inactive_Control->No_Degradation Confirms Stereospecificity and On-Target Effect

Caption: Logical workflow for validating the PROTAC's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length of (S,R,S)-AHPC-PEG-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-PEG-acid linker system.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the (S,R,S)-AHPC-PEG-acid component in a PROTAC?

A1: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, serving as the "anchor" to recruit this enzyme.[1] The polyethylene (B3416737) glycol (PEG) chain is the linker itself, and the terminal carboxylic acid allows for covalent attachment to a corresponding functional group (typically an amine) on the "warhead," which is the ligand that binds to the target protein you wish to degrade. The PEG portion of the linker is known to improve the aqueous solubility of the final PROTAC molecule.[1][2]

Q2: How does varying the PEG linker length impact the efficacy of an (S,R,S)-AHPC-based PROTAC?

A2: The length of the PEG linker is a critical determinant of a PROTAC's degradation efficacy.[3] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] If the linker is too short, it may cause steric hindrance that prevents the two proteins from binding simultaneously.[5] Conversely, if the linker is too long, it may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination to occur.[5] Therefore, fine-tuning the linker length is a crucial step in PROTAC design.

Q3: What is the typical range of PEG units to test when starting an optimization campaign?

A3: There is no universal optimal linker length, as it is highly dependent on the specific target protein and the warhead being used.[6] However, a common starting point for linker optimization is to synthesize a series of PROTACs with varying numbers of PEG units, often ranging from 2 to 8 (e.g., PEG2, PEG3, PEG4, etc.).[6][7] This systematic approach allows for the empirical determination of the linker length that yields the most potent and efficacious degradation.

Q4: How does the linker design affect the "hook effect"?

A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[8] This occurs because an excess of PROTAC molecules can lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[8] While inherent to the PROTAC mechanism, the severity of the hook effect can be influenced by linker design. A well-optimized linker can increase the stability and cooperativity of the ternary complex, which can help mitigate the hook effect by favoring the formation of the productive ternary complex even at higher concentrations.

Troubleshooting Guide

Here are some common issues encountered during the optimization of (S,R,S)-AHPC-PEG-acid PROTACs and suggested solutions.

ProblemPossible CauseSuggested Solution
No target degradation is observed, despite confirmed binary binding of the PROTAC to both the target protein and VHL. Suboptimal Linker Length: The linker may be too short or too long to support the formation of a productive ternary complex.[5]Synthesize a library of PROTACs with a range of PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6) and evaluate each for degradation activity to identify the optimal length.[6]
Poor Cell Permeability: The physicochemical properties of the PROTAC may be preventing it from reaching its intracellular target in sufficient concentrations.[]Perform cell permeability assays (e.g., PAMPA or Caco-2) to assess the PROTAC's ability to cross the cell membrane. While PEG linkers generally improve solubility, extensive PEGylation can sometimes hinder permeability.[][10]
Unfavorable Ternary Complex Conformation: The linker may facilitate ternary complex formation, but the orientation of the target protein's lysine (B10760008) residues is not suitable for ubiquitination.[6]Directly assess ternary complex formation using biophysical techniques like Co-Immunoprecipitation (Co-IP) or Surface Plasmon Resonance (SPR) to confirm the assembly of the Target-PROTAC-VHL complex in a cellular or in-vitro setting.[11][12]
Low VHL Expression: The cell line used for the degradation assay may not express sufficient levels of the VHL E3 ligase.[11]Verify VHL expression levels in your chosen cell line via Western Blot or qPCR. Select a cell line known to have robust VHL expression.
A significant "hook effect" is observed, limiting the effective concentration range. Low Ternary Complex Cooperativity: The PROTAC does not sufficiently stabilize the ternary complex, leading to a prevalence of binary complexes at higher concentrations.Modify the linker composition. While maintaining the optimal length, consider introducing more rigid elements into the linker to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
Inappropriate Concentration Range: The dose-response experiment may be conducted at concentrations that are too high.Perform a comprehensive dose-response analysis over a broad range of concentrations (from picomolar to micromolar) to accurately determine the DC50 and Dmax and to fully characterize the hook effect.[11]
Synthesis of the final PROTAC via amide coupling is low-yielding or impure. Inefficient Coupling Reaction: The reaction conditions for forming the amide bond between the (S,R,S)-AHPC-PEG-acid and the warhead are not optimal.Screen different peptide coupling reagents (e.g., HATU, HCTU, COMU), bases (e.g., DIPEA), and anhydrous solvents (e.g., DMF, DCM) to improve the reaction efficiency.[13]
Difficult Purification: The polarity and structural similarity of the final product to starting materials and byproducts complicate purification.Utilize orthogonal purification methods. A combination of flash column chromatography and reverse-phase preparative HPLC is often necessary to achieve high purity of the final PROTAC.

Data Presentation

The optimal linker length for a PROTAC is highly target-dependent. The following tables provide examples of how linker length can impact degradation efficacy.

Table 1: Impact of PEG Linker Length on BRD4 Degradation for a Series of CRBN-Recruiting PROTACs

Linker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)
PEG0< 0.5 µM> 90
PEG1-2> 5 µM< 50
PEG4-5< 0.5 µM> 90
This non-linear relationship highlights the critical need for empirical optimization of linker length for each target.[6]

Table 2: Effect of Linker Length on TBK1 Degradation for a Series of VHL-Recruiting PROTACs

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
This data demonstrates that a minimum linker length is required for activity and that excessively long linkers can be detrimental to potency.[6]

Experimental Protocols

1. General Protocol for Synthesis of an (S,R,S)-AHPC-PEGn-acid PROTAC

This protocol outlines the amide coupling of an (S,R,S)-AHPC-PEGn-acid linker to an amine-containing warhead.

  • Materials:

    • Amine-functionalized warhead (1.0 equivalent)

    • (S,R,S)-AHPC-PEGn-acid (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the amine-functionalized warhead and (S,R,S)-AHPC-PEGn-acid in anhydrous DMF.[13]

    • Add HATU and DIPEA to the reaction mixture.[13]

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.[1]

    • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[13]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by flash column chromatography and/or preparative HPLC to yield the final PROTAC.[1]

2. Western Blotting for Cellular Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]

  • Materials:

    • Appropriate cell line plated in 6-well plates

    • PROTAC stock solutions in DMSO

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies for the target protein and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibody and ECL substrate

  • Procedure:

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[12]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]

    • Determine the protein concentration of each lysate using a BCA assay.[12]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1]

    • Visualize bands using an ECL substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[11]

3. In-Cell Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the Target-PROTAC-VHL complex within cells.

  • Materials:

    • Treated and untreated cell lysates

    • Antibody against the target protein or VHL

    • Protein A/G magnetic beads

    • Non-denaturing lysis buffer

  • Procedure:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).[11]

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Incubate the lysates with an antibody against the target protein (or VHL) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western Blot, probing for the target protein and VHL. An increase in the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_PROTAC_Cycle PROTAC Catalytic Cycle PROTAC PROTAC ((S,R,S)-AHPC-PEG-Warhead) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination of Target TernaryComplex->Ubiquitination Proximity-induced Ubiquitination->PROTAC Release & Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Linker_Optimization_Workflow Start Start: Design PROTAC with (S,R,S)-AHPC-PEGn-acid Synthesis Synthesize PROTAC Library (e.g., n=2, 4, 6, 8) Start->Synthesis DegradationAssay Cellular Degradation Assay (Western Blot) Synthesis->DegradationAssay Evaluate Evaluate DC50 & Dmax DegradationAssay->Evaluate PotentDegrader Potent Degrader Identified? Evaluate->PotentDegrader Troubleshoot Troubleshoot: - Permeability (PAMPA) - Ternary Complex (Co-IP) - E3 Ligase Expression PotentDegrader->Troubleshoot No Done End: Optimal Linker Length Identified PotentDegrader->Done Yes Troubleshoot->Synthesis Iterate Design

References

troubleshooting failed PROTAC conjugation with (S,R,S)-AHPC-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting PROTAC conjugation with (S,R,S)-AHPC-PEG2-acid. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:

  • An AHPC moiety , which is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

  • A hydrophilic PEG2 spacer that enhances solubility and provides flexibility.[2][3]

  • A terminal carboxylic acid group, which serves as a reactive handle for conjugation, typically to an amine-containing molecule (like a warhead targeting your protein of interest) to form a stable amide bond.[3]

Its primary use is as a building block for synthesizing VHL-based PROTACs for targeted protein degradation.[3][4]

Q2: What is the most common conjugation chemistry used for this molecule's carboxylic acid group?

The most common and recommended method for conjugating a carboxylic acid to a primary amine is through amide bond formation , facilitated by carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS.[5][6] This is frequently referred to as EDC/NHS coupling.

Q3: Why is a two-step EDC/NHS coupling protocol often recommended?

A two-step protocol provides better control over the reaction and can minimize unwanted side reactions. The process involves two distinct stages, each with its own optimal pH:

  • Activation Step (Acidic pH 4.5-6.0): The carboxylic acid on the AHPC-PEG2-acid is first activated with EDC and NHS to form a more stable NHS-ester intermediate.[5][7] This step is most efficient in a slightly acidic buffer like MES.[5]

  • Coupling Step (Physiological/Slightly Basic pH 7.0-8.5): The pH is then raised before adding the amine-containing molecule. This higher pH facilitates the reaction of the NHS-ester with the primary amine to form the desired amide bond.[5][7] A common buffer for this step is PBS or borate (B1201080) buffer.[5]

Separating these steps prevents the EDC from directly cross-linking molecules and reduces the rate of hydrolysis of the activated intermediate.[8]

Troubleshooting Failed Conjugation Reactions

This section addresses specific issues you may encounter when your conjugation reaction with this compound fails or produces low yields.

Problem 1: No formation of the desired PROTAC product is observed via LC-MS.

  • Potential Cause 1: Inactive Coupling Reagents.

    • Solution: EDC and NHS are highly sensitive to moisture.[5] Ensure they have been stored properly in a desiccator at -20°C.[5][9] Before opening, always allow the reagent vials to warm to room temperature to prevent condensation.[5] It is best to use freshly opened or newly purchased reagents if you suspect degradation.

  • Potential Cause 2: Incorrect Buffer Composition or pH.

    • Solution: The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete with your intended reaction.[5] For the two-step protocol, use a non-amine, non-carboxylate buffer like MES for the activation step (pH 4.5-6.0) and a buffer like PBS for the coupling step (pH 7.2-8.5).[5][7] Verify the pH of your buffers immediately before use.

  • Potential Cause 3: Inefficient Activation of the Carboxylic Acid.

    • Solution: Even with active reagents, the activation step can be inefficient. Ensure you are using an appropriate molar excess of EDC/NHS. A 1.2 to 1.5-fold excess of coupling agents over the carboxylic acid is a good starting point.[10] For difficult couplings, a higher excess may be required.[11] Also, allow sufficient time for the activation (typically 15-30 minutes at room temperature).[5]

Problem 2: The reaction yields are very low, with significant starting material remaining.

  • Potential Cause 1: Hydrolysis of the Activated NHS-Ester.

    • Solution: The activated O-acylisourea intermediate (from EDC alone) and the subsequent NHS-ester are susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxylic acid.[6][8] While the NHS-ester is more stable, it will still hydrolyze over time. Minimize the time between the activation and coupling steps. If possible, perform the reaction in an anhydrous organic solvent like DMF, especially if your amine-containing molecule is soluble.[10][12]

  • Potential Cause 2: Suboptimal Molar Ratios.

    • Solution: The stoichiometry of the reactants is key. While the coupling agents should be in slight excess to the acid, the ratio between the activated acid and the amine component should be optimized. Start with a 1:1 or 1:1.1 ratio of the this compound to your amine-containing warhead. You may need to perform a series of small-scale reactions to determine the optimal ratio for your specific substrates.

  • Potential Cause 3: Steric Hindrance.

    • Solution: If either the carboxylic acid or the amine is sterically hindered, the reaction can be slow or inefficient. In such cases, increasing the reaction time (e.g., overnight at 4°C), slightly increasing the temperature, or using a different, more potent coupling reagent like HATU with a non-nucleophilic base like DIPEA in an organic solvent like DMF may be necessary.[10][13]

Problem 3: Precipitation is observed during the reaction.

  • Potential Cause 1: Poor Solubility of Reactants.

    • Solution: this compound is soluble in water, DMSO, and DMF.[1][2] Ensure your amine-containing warhead is also soluble in the chosen reaction solvent at the desired concentration. If solubility is an issue in aqueous buffers, consider using a co-solvent like DMSO or DMF.

  • Potential Cause 2: Protein Aggregation or Precipitation.

    • Solution: If you are conjugating to a protein, changes in pH or the addition of reagents can cause it to aggregate and precipitate.[5] Confirm that your protein is stable and soluble in the chosen reaction buffers. It may be necessary to perform a buffer exchange prior to the reaction.

  • Potential Cause 3: High Concentration of EDC.

    • Solution: In some cases, a large excess of EDC can cause precipitation of the molecule to be conjugated.[5] If you are using a high EDC concentration and observing this issue, try reducing the amount used.[7]

Visualization of Workflows and Mechanisms

A logical troubleshooting workflow can help systematically identify the source of the problem.

G cluster_0 Troubleshooting Workflow start Conjugation Failed (Low or No Product) check_reagents Verify Reagent Quality (EDC, NHS, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (pH, Buffer, Temp, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok check_analysis Confirm Analytical Method (LC-MS, NMR) analysis_ok Analysis Valid? check_analysis->analysis_ok reagents_ok->check_conditions Yes replace_reagents Action: Use Fresh Reagents & Solvents reagents_ok->replace_reagents No conditions_ok->check_analysis Yes adjust_conditions Action: Optimize pH, Buffer, Stoichiometry, or Coupling Agent conditions_ok->adjust_conditions No validate_analysis Action: Run Controls & Validate Method analysis_ok->validate_analysis No success Re-run Experiment analysis_ok->success Yes replace_reagents->success adjust_conditions->success validate_analysis->success

Caption: A logical workflow for troubleshooting failed PROTAC conjugation.

Understanding the reaction mechanism is crucial for effective troubleshooting.

G Two-Step EDC/NHS Amide Coupling Mechanism cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.0-8.5) cluster_side_reaction Side Reaction mol1 R-COOH (this compound) intermediate1 O-Acylisourea Intermediate (Unstable) mol1->intermediate1 + reagent1 EDC intermediate1->mol1 Fast intermediate2 NHS-Ester (Semi-Stable) intermediate1->intermediate2 + reagent2 NHS intermediate2->mol1 Slower product R-CO-NH-R' (PROTAC) intermediate2->product + mol2 R'-NH2 (Amine-Warhead) hydrolysis Hydrolysis (H₂O)

Caption: The two-step reaction mechanism of EDC/NHS coupling.

Quantitative Data Summary

For successful conjugation, adhering to optimized reaction parameters is essential. The table below summarizes key quantitative data for a standard two-step EDC/NHS coupling reaction in an aqueous buffer.

ParameterActivation StepCoupling StepRationale & Reference
pH Range 4.5 - 6.07.0 - 8.5Optimal for carboxyl activation and subsequent amine reaction, respectively.[5][7]
Recommended Buffer MESPBS, BorateBuffers must not contain competing amine or carboxyl groups.[5]
This compound 1.0 eq-The starting material containing the carboxyl group.
EDC 1.2 - 1.5 eq-Molar excess to drive the activation reaction.
NHS / Sulfo-NHS 1.2 - 1.5 eq-Creates a more stable intermediate, reducing hydrolysis.
Amine-Warhead -1.0 - 1.2 eqEquimolar or slight excess to react with the activated acid.
Temperature Room TempRoom TempStandard condition, can be lowered to 4°C to slow hydrolysis.
Reaction Time 15 - 30 min2 hours to overnightActivation is rapid; coupling time depends on substrate reactivity.[5][7]

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation in Aqueous Buffer

This protocol provides a general methodology for conjugating this compound to an amine-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Amine-containing molecule (e.g., warhead)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[7]

  • Coupling Buffer: 100mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5][7]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and NHS in either Activation Buffer or anhydrous solvent (e.g., DMSO/DMF) immediately before use. Do not store these solutions for extended periods.

    • Dissolve this compound in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Step 1: Activation of this compound (pH 6.0)

    • To the solution of this compound, add the freshly prepared EDC solution (to a final molar excess of 1.5 eq).

    • Immediately add the freshly prepared NHS solution (to a final molar excess of 1.5 eq).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Step 2: Coupling to Amine-Containing Molecule (pH 7.2-7.5)

    • Add the amine-containing molecule directly to the activation reaction mixture.

    • To adjust the pH for the coupling step, add a sufficient volume of Coupling Buffer (e.g., 1/10th the volume of a 10X PBS stock) to raise the pH to the 7.2-7.5 range.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. Monitor reaction progress by LC-MS if possible.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS-esters, add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final PROTAC conjugate from excess reagents and byproducts. For large molecules, a desalting column or dialysis may be appropriate.[7] For smaller molecules, preparative reverse-phase HPLC is the standard method for achieving high purity.[10]

References

Enhancing In Vivo Stability of PEGylated PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common in vivo stability challenges with PEGylated PROTACs?

A1: While PEGylation is intended to improve the pharmacokinetic properties of PROTACs, researchers may still encounter several in vivo stability issues:

  • Rapid Clearance: Despite the presence of a PEG chain, some PEGylated PROTACs can still be rapidly cleared from circulation, leading to insufficient exposure to the target tissue.[1][2]

  • Metabolic Instability: The linker, warhead, or E3 ligase ligand components of the PROTAC can be susceptible to metabolism by enzymes like cytochrome P450s, leading to inactivation and clearance.[3]

  • Immunogenicity: The PEG component itself can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies. This can result in accelerated clearance and potential hypersensitivity reactions.

  • Poor Solubility and Permeability: Due to their high molecular weight, some PEGylated PROTACs may still exhibit poor aqueous solubility and limited cell permeability, hindering their ability to reach intracellular targets.[2][3]

Q2: How does the PEG linker length and composition affect the in vivo stability and efficacy of a PROTAC?

A2: The PEG linker is a critical determinant of a PROTAC's in vivo performance. Its length and composition can significantly influence:

  • Pharmacokinetics: Generally, longer PEG chains can increase the hydrodynamic radius of the PROTAC, reducing renal clearance and extending the circulation half-life.[2] However, an excessively long linker can sometimes lead to decreased potency.

  • Ternary Complex Formation: The linker must have an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Degradation Efficacy: The stability of the ternary complex directly impacts the efficiency of target protein ubiquitination and subsequent degradation, which is often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]

  • Metabolic Stability: The linker itself can be a site of metabolic modification. Incorporating more stable chemical motifs can enhance metabolic stability.[3]

Q3: What is the "hook effect" and how can it be mitigated in in vivo experiments?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because the excess PROTAC molecules form unproductive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect in vivo:

  • Conduct a Dose-Response Study: Perform a thorough dose-escalation study to identify the optimal concentration range for target degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]

  • Adjust Dosing Frequency: Based on pharmacokinetic (PK) data, adjust the dosing frequency to maintain a therapeutic concentration at the target site without reaching excessive levels that could induce the hook effect.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vivo experiments with PEGylated PROTACs.

Problem 1: Low or No Target Degradation in Animal Models

Possible Cause Recommended Solution
Poor Bioavailability/Pharmacokinetics 1. Perform a Pharmacokinetic (PK) Study: Analyze plasma and tumor concentrations of the PROTAC over time to determine its half-life, clearance, and exposure at the target site. 2. Optimize Formulation: Test different, well-tolerated formulation vehicles to improve solubility and absorption.[] 3. Modify the Linker: Systematically vary the PEG linker length and composition to enhance metabolic stability and improve physicochemical properties.[4]
Insufficient Dose 1. Conduct a Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation, being mindful of the potential for a "hook effect" at higher concentrations.[4] 2. Adjust Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site.
Inefficient Ternary Complex Formation 1. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments. 2. Modify Linker Attachment Points: The points at which the linker is attached to the warhead and E3 ligase ligand can significantly impact the geometry and stability of the ternary complex.
Target Protein is Not Ubiquitinated 1. Perform an In-Cell or In Vitro Ubiquitination Assay: Confirm that the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination points to a problem with the geometry of the ternary complex, necessitating linker redesign.

Problem 2: Observed In Vivo Toxicity

Possible Cause Recommended Solution
Off-Target Effects 1. Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest. 2. Modify the Linker: The linker can influence which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity. 3. Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.
Formulation-Related Toxicity 1. Include a Vehicle-Only Control Group: Always include a control group that receives only the formulation vehicle to assess its toxicity. 2. Test Alternative Formulations: Explore different, well-tolerated formulation vehicles.
On-Target Toxicity in Non-Target Tissues 1. Develop Pro-PROTACs: Design PROTACs that are activated by specific conditions within the tumor microenvironment, such as redox potential or specific enzymes.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on PEGylated PROTACs, providing insights into their in vivo performance.

Table 1: In Vivo Efficacy of a Dual-Targeting PROTAC (GP262) in a Xenograft Model [7]

Treatment GroupDoseTumor Growth Inhibition (%)
Control-0
GP262 (Low Dose)15 mg/kg57.8
GP262 (High Dose)25 mg/kg79.2

Table 2: Pharmacokinetic Parameters of a PROTAC (GP262) in Rats [7]

Administration RouteDoseBioavailability (F%)Half-life (T1/2) (h)
Intravenous (iv)5 mg/kg--
Intraperitoneal (ip)15 mg/kg51.58.25

Table 3: In Vitro Degradation Efficacy of a Dual-Targeting PROTAC (GP262) in MDA-MB-231 cells [7]

Target ProteinDC50 (nM)Dmax (%)
p110α227.471.3
p110γ42.2388.6
mTOR45.474.9

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation [8][9]

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

Materials:

  • Cell line expressing the target protein

  • PEGylated PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PEGylated PROTAC (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

Protocol 2: In Vivo Pharmacokinetic Study in Mice [][10]

This protocol provides a general guideline for conducting a pharmacokinetic study of a PEGylated PROTAC in mice.

Materials:

  • PEGylated PROTAC formulation

  • Vehicle control

  • Mice (specify strain, age, and sex)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical equipment for quantifying the PROTAC in plasma (e.g., LC-MS/MS)

Procedure:

  • Dose Administration:

    • Administer the PEGylated PROTAC formulation to a group of mice at a specified dose and route (e.g., oral gavage, intravenous injection).

    • Administer the vehicle control to a separate group of mice.

  • Blood Sampling:

    • Collect blood samples from the mice at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the PEGylated PROTAC at each time point.

  • Data Analysis:

    • Plot the plasma concentration of the PROTAC versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizations

Below are diagrams illustrating key concepts and workflows related to PEGylated PROTACs.

PROTAC_MoA cluster_cell Cell PROTAC PEGylated PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Induces Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly_Ub_Target Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: Mechanism of Action of a PEGylated PROTAC.

Western_Blot_Workflow A 1. Cell Treatment with PEGylated PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting with Primary & Secondary Antibodies D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Quantify Degradation) F->G

Caption: Experimental Workflow for Western Blot Analysis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing the off-target effects of Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My proteomics data shows significant degradation of proteins other than my target of interest (POI). What are the initial steps to address this?

A1: Unintended degradation of non-target proteins is a common challenge. Here’s a systematic approach to diagnose and address the issue.

Potential Causes:

  • Lack of Selectivity: The warhead (target-binding ligand) or the E3 ligase ligand may have affinity for other proteins.

  • Ternary Complex Geometry: The linker may promote the formation of non-productive or off-target ternary complexes.

  • High PROTAC Concentration: Using excessive concentrations can lead to the "hook effect" and non-specific interactions.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration (DC50) that achieves robust on-target degradation. Operating at or near the DC50 can minimize off-target effects.

  • Time-Course Analysis: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). Shorter incubation times (e.g., 4-8 hours) are more likely to reveal direct degradation targets, whereas longer time points may show downstream, indirect effects.

  • Use Negative Controls: Synthesize and test a negative control PROTAC, such as an epimer that does not bind the E3 ligase or the target. This helps differentiate between degradation-dependent and degradation-independent off-target pharmacology.

  • Orthogonal Validation: Validate the proteomics hits using an orthogonal method, such as Western blotting, for the top off-target candidates.

Troubleshooting_Workflow Workflow for Investigating PROTAC Off-Target Effects start Observation: Unexpected Phenotype or Proteomics Off-Targets a_validate Validate proteomics hits with orthogonal methods (e.g., Western Blot). Perform dose-response and time-course experiments. start->a_validate Initial Validation q_direct Is the effect degradation-dependent? a_neg_control Test inactive controls (e.g., E3 binding-deficient epimer). Pre-treat with proteasome inhibitor (e.g., MG132). q_direct->a_neg_control Yes a_inhibitory Investigate degradation-independent (inhibitory) activity of the warhead or E3 ligase ligand. q_direct->a_inhibitory No q_on_target Is the effect due to on-target degradation? a_neg_control->q_on_target If phenotype is rescued... q_optimize Can the PROTAC be optimized? q_on_target->q_optimize Yes, confirmed by orthogonal validation end_on_target Conclusion: Phenotype is a downstream consequence of on-target degradation. q_on_target->end_on_target No, it correlates with POI function a_validate->q_direct a_optimize Redesign PROTAC: - Modify linker (length, rigidity) - Use a more selective warhead - Change E3 ligase recruiter q_optimize->a_optimize Yes end_off_target Conclusion: Confirmed Off-Target Effect. Requires PROTAC Redesign. q_optimize->end_off_target No, redesign not feasible a_optimize->end_off_target end_inhibitory Conclusion: Effect is due to inhibitory pharmacology, not degradation. a_inhibitory->end_inhibitory

Caption: A logical workflow for troubleshooting PROTAC off-target effects.

Q2: I'm observing cell toxicity at concentrations required for target degradation. How can I determine if this is an on- or off-target effect?

A2: Differentiating on-target toxicity from off-target toxicity is critical for progressing a PROTAC candidate.

Potential Causes:

  • On-Target Toxicity: The degradation of the intended POI is lethal to the cells.

  • Off-Target Toxicity: The PROTAC is degrading an essential protein other than the POI.

  • Compound-Specific Toxicity: The PROTAC molecule itself, independent of degradation, is causing toxicity.

Troubleshooting Steps:

  • Compare with Other Modalities: If possible, compare the PROTAC-induced phenotype with that of a known inhibitor or siRNA/shRNA knockdown of the target protein. If the phenotypes match, the toxicity is likely on-target.

  • Use Inactive Controls: Treat cells with a non-degrading control PROTAC. If the toxicity persists, it may be a degradation-independent effect of the molecule.[1]

  • Rescue Experiment: If a downstream effector of your POI is known, attempt a rescue experiment. For example, if your POI degradation is expected to deplete a specific metabolite, supplementing the media with that metabolite could rescue the toxic phenotype, confirming it is on-target.

  • Analyze Proteomics Data: Scrutinize your global proteomics data for the degradation of known essential proteins. This can provide direct evidence of an off-target liability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the proactive design and validation of selective PROTACs.

Q1: What are the primary molecular design strategies to improve PROTAC selectivity?

A1: PROTAC selectivity is a multifactorial property that can be engineered through several key design elements.

  • Warhead Optimization: Utilizing a highly selective ligand for the protein of interest (POI) is the most straightforward strategy to minimize off-target binding and subsequent degradation.

  • Linker Design: The linker is not just a spacer; its length, composition, and attachment points critically influence the geometry of the ternary complex.[2] Optimizing the linker can favor the formation of a productive on-target complex while destabilizing off-target complexes.[1][3]

  • E3 Ligase Choice: Different E3 ligases have varying expression levels across tissues and different intrinsic substrate specificities. Choosing an E3 ligase with restricted expression in the target tissue or one that is less promiscuous can enhance selectivity.[1]

  • Covalent PROTACs: Introducing covalent modifications can strengthen the binding between the PROTAC and the target protein, potentially increasing targeting efficiency and selectivity.[1][3]

Q2: How does the choice of E3 ligase influence PROTAC selectivity and off-target effects?

A2: The choice of E3 ligase is a critical determinant of a PROTAC's activity and selectivity profile.

  • Tissue-Specific Expression: There are over 600 E3 ligases in humans, many with distinct tissue expression patterns. Leveraging an E3 ligase that is highly expressed in the target tissue (e.g., a tumor) but has low expression in healthy tissues can confine the PROTAC's activity, thereby reducing off-tissue effects.

  • Intrinsic Substrate Scope: E3 ligases have their own set of natural substrates. While PROTACs redirect this activity, the inherent preferences of the ligase can influence off-target degradation profiles. For example, VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs.

  • Ternary Complex Cooperativity: The stability of the ternary complex is governed by protein-protein interactions between the POI and the E3 ligase, which are induced by the PROTAC. Some POI-E3 ligase pairs will form more stable and productive complexes than others, a property that can be exploited to achieve selectivity even with a non-selective warhead.

Q3: What are the gold-standard methods for globally assessing PROTAC selectivity?

A3: A comprehensive assessment of PROTAC selectivity requires an unbiased, proteome-wide approach.

  • Mass Spectrometry (MS)-Based Proteomics: This is the gold standard for assessing PROTAC selectivity. It allows for the identification and quantification of thousands of proteins in a cell lysate, providing a global view of on-target and off-target degradation.

  • Transcriptomics (RNA-Seq): While proteomics measures changes in protein abundance, RNA-sequencing can help determine if these changes are due to protein degradation or transcriptional regulation. A direct degrader should not significantly alter the mRNA level of its target in the short term.

Table 1: Comparison of Quantitative Proteomics Methods for Off-Target Analysis

MethodPrincipleAdvantagesDisadvantages
TMT (Tandem Mass Tag) Isobaric labeling of peptides from different samples, which are then pooled and analyzed together.High multiplexing capacity (up to 18 samples), precise quantification.Can suffer from ratio compression, potentially underestimating large changes.
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Metabolic labeling of proteins with "heavy" amino acids.Highly accurate quantification, considered a gold standard for quantitative proteomics.Limited to cell culture, can be expensive, lower multiplexing than TMT.
DIA (Data-Independent Acquisition) MS method that systematically fragments all peptides within a defined mass range.High reproducibility, good for large sample cohorts, no missing values.Requires complex data analysis and spectral library generation.
Q4: What are "pro-PROTACs" and how can they minimize off-target effects?

A4: Pro-PROTACs are inactive precursor molecules that are designed to be activated under specific conditions, often those unique to a target tissue or cell type, like a tumor microenvironment. This strategy offers a powerful way to improve therapeutic index by minimizing activity in healthy tissues.

Activation Mechanisms:

  • Enzyme-Cleavable Linkers: The PROTAC is "caged" with a masking group that is cleaved by an enzyme overexpressed in the target tissue (e.g., specific proteases or reductases in tumors).

  • Hypoxia-Activated PROTACs: These are designed to be activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.

  • Light-Activated PROTACs: Photochemically controllable PROTACs can be activated with light, allowing for precise spatiotemporal control over protein degradation.

PROTAC_Mechanism PROTAC Mechanism & Points for Selectivity Optimization cluster_0 PROTAC Molecule Warhead Warhead Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates opt1 Optimize Warhead for higher affinity and selectivity opt1->Warhead opt2 Optimize Linker for favorable ternary complex geometry opt2->Linker opt3 Select E3 Ligase with tissue-specific expression opt3->E3_Ligase

Caption: The PROTAC mechanism of action with key points for optimization.

Experimental Protocols

Protocol 1: Global Proteomics Analysis using TMT-based Mass Spectrometry

This protocol provides a general workflow for identifying off-target protein degradation.

Objective: To identify and quantify changes in the cellular proteome following treatment with a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC of interest, inactive control PROTAC, and vehicle (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • TMTpro™ 18plex Label Reagent Set

  • Trypsin, sequencing grade

  • LC-MS/MS system (e.g., Orbitrap)

Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells in biological triplicate with:

      • Vehicle control (e.g., DMSO)

      • Active PROTAC (at 1x and 10x DC50)

      • Inactive control PROTAC (at the same concentrations as the active PROTAC)

    • Incubate for a defined period (e.g., 6 hours to prioritize direct targets).

  • Sample Preparation:

    • Harvest cells, wash with ice-cold PBS, and lyse.

    • Quantify protein concentration using a BCA assay.

    • Take equal protein amounts (e.g., 50 µg) from each sample.

    • Perform reduction, alkylation, and overnight digestion with trypsin.

  • TMT Labeling and Fractionation:

    • Label the resulting peptides with the TMT reagents according to the manufacturer's protocol.

    • Combine the labeled samples into a single tube.

    • Fractionate the pooled sample using high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, collecting MS1 scans in the Orbitrap and MS2 scans (for peptide sequencing and TMT reporter ion quantification) in the Orbitrap or ion trap.

  • Data Analysis:

    • Process the raw data using software like Proteome Discoverer or MaxQuant.

    • Search the data against a relevant protein database (e.g., UniProt Human).

    • Normalize the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. Proteins that are downregulated by the active PROTAC but not the inactive control are potential off-targets.

Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)

This protocol measures the PROTAC-induced proximity of the POI and an E3 ligase inside living cells.

Objective: To confirm that the PROTAC facilitates the formation of a ternary complex in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-POI fusion

  • Expression vector for HaloTag®-E3 ligase (e.g., VHL or CRBN) fusion

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer with 460 nm and >610 nm filters

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor (NanoLuc) to acceptor (HaloTag) plasmid is often a good starting point to minimize background.

  • Cell Plating:

    • After 24 hours, plate the transfected cells into a white, 96-well assay plate.

  • Labeling and PROTAC Treatment:

    • Add the HaloTag® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

    • Add a serial dilution of the PROTAC to the wells. Include a vehicle-only control.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of a ternary complex. Plotting the ratio against the PROTAC concentration will typically yield a bell-shaped curve due to the hook effect at high concentrations.

References

Validation & Comparative

A Comparative Guide to VHL Ligands: (S,R,S)-AHPC-PEG2-acid and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and a diverse arsenal (B13267) of VHL ligands is now available to researchers. This guide provides an objective comparison of (S,R,S)-AHPC-PEG2-acid, a derivative of the well-established VHL ligand VH032, with other notable VHL ligands. This comparison is supported by experimental data and detailed methodologies to aid in the informed selection of the optimal VHL ligand for your research and drug discovery endeavors.

Quantitative Comparison of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand. A higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex, leading to enhanced ubiquitination and subsequent degradation of the target protein. The following table summarizes the binding affinities of the core (S,R,S)-AHPC structure (VH032) and other commonly employed VHL ligands. It is important to note that the addition of linkers, such as the PEG2 moiety in this compound, can influence the binding affinity, and thus, these values should be considered as a baseline for the parent ligand.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
VH032185 nM[1]-Isothermal Titration Calorimetry (ITC)[2]
VH10144 nM[1]-Not specified
VH298-288.2 nM[3]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]
VH032 phenol-212.5 nM[3]TR-FRET[3]
VH032-PEG4-amine-430.8 nM[3]TR-FRET[3]

Signaling Pathways and Experimental Workflows

The recruitment of the VHL E3 ligase by a PROTAC initiates a cascade of events culminating in the degradation of the target protein. Understanding this signaling pathway and the experimental workflows to validate it is crucial for successful PROTAC development.

VHL-Mediated Ubiquitination Pathway

VHL_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Ubiquitin- Activating Enzyme E2 E2 Ubiquitin- Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: VHL-mediated ubiquitination and degradation pathway initiated by a PROTAC.

General Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Binding_Assay VHL Binding Assay (FP or SPR) Ternary_Complex_Assay Ternary Complex Formation (SPR or ITC) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot) Ubiquitination_Assay->Degradation_Assay Functional_Assay Phenotypic/Functional Readout Degradation_Assay->Functional_Assay

Caption: A typical experimental workflow for the evaluation of a VHL-based PROTAC.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the comparative analysis of VHL ligands and their corresponding PROTACs.

VHL Ligand Binding Assays

1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by the test compound.

  • Materials:

    • Recombinant VHL protein complex (VHL/Elongin B/Elongin C)

    • Fluorescently labeled VHL ligand (e.g., a derivative of VH032)

    • Test compounds (this compound and other VHL ligands)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) Tween-20)

    • Black, low-volume 384-well plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

    • Reaction Setup: In a 384-well plate, add the test compound dilutions.

    • VHL Addition: Add the VHL protein complex to each well to a final concentration within the linear range of the assay.

    • Tracer Addition: Add the fluorescently labeled VHL ligand to each well at a concentration close to its Kd for VHL.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Measurement: Measure the fluorescence polarization on a compatible plate reader.

    • Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

2. Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of an analyte (VHL ligand) to a ligand (immobilized VHL protein) in real-time.

  • Materials:

    • SPR instrument

    • Sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • Recombinant VHL protein complex

    • Test compounds

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • VHL Immobilization: Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.

    • Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU).

    • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[4]

PROTAC-Mediated Protein Degradation Assay

Western Blotting

This is the most common method to quantify the reduction in the levels of a target protein following PROTAC treatment.

  • Materials:

    • Cell line expressing the protein of interest

    • PROTACs synthesized with this compound and other VHL ligands

    • Cell culture reagents

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells and treat with a concentration range of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

      • Incubate with the primary antibody for the target protein overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Probe for the loading control on the same membrane.

    • Detection and Analysis:

      • Add the chemiluminescent substrate and capture the signal.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]

Conclusion

The selection of a VHL ligand is a critical decision in the design of effective PROTACs. While this compound, based on the potent VH032 core, is a widely used and effective choice, a thorough comparative analysis against other available ligands is essential for optimizing PROTAC performance for a specific target. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to make data-driven decisions in their targeted protein degradation projects. By systematically evaluating binding affinities and degradation efficiencies, the scientific community can continue to unlock the full therapeutic potential of VHL-based PROTACs.

References

(S,R,S)-AHPC-PEG2-acid vs. Alkyl Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the architecture of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides an objective comparison of two commonly employed linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, specifically exemplified by (S,R,S)-AHPC-PEG2-acid which recruits the von Hippel-Lindau (VHL) E3 ligase, and traditional alkyl linkers.

The Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.

Comparative Analysis of this compound and Alkyl Linkers

FeatureThis compoundAlkyl Linkers
Composition Contains a VHL ligand ((S,R,S)-AHPC) integrated with a two-unit polyethylene glycol (PEG) chain and a terminal carboxylic acid for conjugation.Composed of a chain of methylene (B1212753) (-CH2-) units.
Solubility The PEG component generally enhances aqueous solubility, which can be advantageous for biological assays and potential in vivo applications.Typically hydrophobic, which can lead to lower aqueous solubility but may improve cell permeability.
Flexibility The PEG chain imparts significant flexibility, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation.Offer a high degree of conformational flexibility.
Synthesis The synthesis involves coupling the pre-formed (S,R,S)-AHPC moiety to a PEG linker, which can then be conjugated to the warhead.Generally synthetically straightforward and readily incorporated into PROTAC structures.
Metabolic Stability PEG linkers can be susceptible to metabolism.Alkyl chains are generally considered to have good metabolic stability.
Ternary Complex Formation The inherent VHL ligand directs the PROTAC to the VHL E3 ligase. The PEG linker's flexibility can aid in achieving a productive ternary complex geometry.The flexibility of the alkyl chain allows for the necessary proximity and orientation of the target protein and E3 ligase.

Quantitative Data on Linker Performance

Direct head-to-head comparisons of this compound with a purely alkyl linker for the same target and E3 ligase are limited in publicly available literature. However, studies comparing PEG and alkyl linkers in similar contexts provide valuable insights.

One study investigating degraders generated by the conjugation of VHL and CRBN ligands found that a nine-atom alkyl linker induced a concentration-dependent decrease in CRBN levels in HEK293T cells. In contrast, replacing the nine-atom alkyl chain with a linker composed of three PEG units resulted in only weak CRBN degradation[1]. This suggests that for this particular system, the alkyl linker was more effective at promoting protein degradation.

It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is necessary to determine the most effective linker for a given PROTAC.

Experimental Protocols

Synthesis of PROTACs

General Protocol for Synthesis of a PROTAC with an this compound Linker:

  • Activation of Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling to Warhead: To the activated linker solution, add the warhead molecule containing a free amine group. Continue stirring at room temperature for 4-24 hours.

  • Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

General Protocol for Synthesis of a PROTAC with an Alkyl Linker:

  • Functionalization of Linker: Start with a di-functionalized alkyl chain (e.g., a diamine or a diol). Protect one of the functional groups.

  • First Coupling Reaction: Couple the unprotected functional group of the alkyl linker to either the warhead or the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation, ether synthesis).

  • Deprotection: Remove the protecting group from the other end of the alkyl linker.

  • Second Coupling Reaction: Couple the newly deprotected functional group to the remaining component (either the E3 ligase ligand or the warhead).

  • Purification: Purify the final PROTAC using flash column chromatography or preparative HPLC.

Western Blotting for Protein Degradation Analysis
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (typically in a dose-response manner) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake POI Protein of Interest (POI) Ub Ubiquitin POI->Ub E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_in->POI PROTAC_in->E3

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation Design Linker Selection (this compound vs. Alkyl) Synthesis_PEG Synthesis of PEG-linked PROTAC Design->Synthesis_PEG Synthesis_Alkyl Synthesis of Alkyl-linked PROTAC Design->Synthesis_Alkyl Purification Purification & Characterization Synthesis_PEG->Purification Synthesis_Alkyl->Purification Cell_Treatment Cell Treatment with PROTACs Purification->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Conclusion Efficacy Comparison Data_Analysis->Conclusion

Caption: Experimental workflow for comparing PROTAC efficacy.

Conclusion

The choice between an this compound linker and a simple alkyl linker is a critical decision in PROTAC design that can significantly impact the resulting molecule's efficacy. While PEG-based linkers like this compound offer the advantage of enhanced solubility and a pre-attached VHL ligand, potentially streamlining synthesis, alkyl linkers may provide superior degradation efficiency in certain contexts, as suggested by some studies. The inherent flexibility of both linker types is crucial for enabling the formation of a productive ternary complex. Ultimately, the optimal linker choice is system-dependent, necessitating the synthesis and evaluation of a focused library of PROTACs with varying linkers to identify the most potent degrader for a specific protein of interest. This guide provides a framework for the rational design and comparative evaluation of PROTACs to accelerate the development of novel therapeutics based on targeted protein degradation.

References

A Researcher's Guide to Ternary Complex Formation Assays for VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design and optimization of Proteolysis Targeting Chimeras (PROTACs) hinges on a thorough understanding of their mechanism of action. A critical step in this process is the formation of a stable ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase complex. The ability to accurately and quantitatively assess the formation of this complex is paramount for advancing potent protein degraders. This guide provides a comparative overview of key assays used to characterize VHL-based PROTAC ternary complex formation, complete with supporting experimental data and detailed protocols.

The degradation of a target protein by a VHL-based PROTAC is initiated by the formation of a ternary complex, which brings the target protein in proximity to the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The stability and cooperativity of this ternary complex are critical determinants of the efficiency of protein degradation.[1][2] Therefore, a variety of biophysical and cell-based assays have been developed to interrogate this key step.

Comparative Analysis of Key Assays

A suite of assays, each with its own set of advantages and limitations, is available to researchers for studying ternary complex formation. The choice of assay often depends on the specific research question, the available instrumentation, and the stage of the drug discovery process. Biophysical assays, such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC), provide detailed kinetic and thermodynamic information in a purified system. In contrast, cell-based assays like NanoBRET™ offer insights into complex formation within a more physiologically relevant cellular environment.

Here, we compare some of the most widely used assays for characterizing VHL-based PROTAC ternary complexes.

AssayPrincipleKey Parameters MeasuredThroughputSample ConsumptionKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.K D , k on , k off , Cooperativity (α)MediumLowReal-time kinetics, label-free.Requires immobilization of one binding partner, potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding.K D , k on , k offHighLowReal-time kinetics, high throughput, dip-and-read format.Less sensitive than SPR, may not be suitable for very weak interactions.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.K D , ΔH, ΔS, Stoichiometry (n), Cooperativity (α)LowHighLabel-free, provides full thermodynamic profile of the interaction in solution.Low throughput, requires large amounts of purified protein.
NanoBRET™ Assay Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner.Ternary complex formation in live cells (EC 50 ), kinetic stability.HighLow (cellular assay)Live-cell measurements, high throughput, kinetic measurements.Requires genetic modification of cells, indirect measurement of affinity.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.K D , IC 50 , Cooperativity (α)HighLowHomogeneous assay, high throughput.Requires fluorescent labeling, potential for interference from compound fluorescence.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Qualitative assessment of complex formation.LowMediumSimple and direct visualization of complex formation.Not quantitative for affinity or kinetics, requires stable complexes.
Co-immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.Qualitative or semi-quantitative assessment of in-cell complex formation.LowHigh (cellular assay)In-cell detection of endogenous or overexpressed protein complexes.Prone to false positives and negatives, generally not quantitative.

Quantitative Data Summary for VHL-based PROTACs

The following table summarizes publicly available quantitative data for the well-characterized VHL-based PROTAC, MZ1, and other PROTACs, showcasing the utility of various assays in determining key parameters of ternary complex formation.

PROTACTargetAssayBinary K D (PROTAC to VHL)Ternary K D (VHL-PROTAC-Target)Cooperativity (α)Reference
MZ1 BRD4 BD2SPR29 nM1 nM26[3]
MZ1 BRD4 BD2ITC66 nM4 nM15[3]
MZ1 BRD4 BD2BLI-2.8 nM-[3]
AT1 BRD4 BD2SPR120 nM11 nM11[4]
MZP55 BRD4 BD2SPR1.1 µM1.4 µM0.8[4]
MZP61 BRD4 BD2SPR>10 µM1.4 µM>7[4]
ARV-771 BRD4NanoBRET™-Dose-dependent increase in BRET signal-[5]

Signaling Pathway and Experimental Workflow

The formation of the ternary complex is the central event in the mechanism of action of VHL-based PROTACs, leading to the ubiquitination and subsequent degradation of the target protein.

VHL_PROTAC_Pathway cluster_cell Cellular Environment PROTAC VHL-based PROTAC TernaryComplex Ternary Complex (VHL-PROTAC-Target) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 activates E2->VHL binds Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: VHL-based PROTAC signaling pathway.

A generalized workflow for a biophysical assay to characterize ternary complex formation, such as SPR, is depicted below.

Assay_Workflow start Start protein_prep Protein Purification (VHL Complex, Target Protein) start->protein_prep protac_prep PROTAC Synthesis and Characterization start->protac_prep assay_setup Assay Setup (e.g., SPR sensor chip preparation) protein_prep->assay_setup protac_prep->assay_setup binary_binding Binary Binding Analysis (PROTAC to VHL, PROTAC to Target) assay_setup->binary_binding ternary_binding Ternary Complex Formation Analysis binary_binding->ternary_binding data_analysis Data Analysis (K D , k on , k off , α) ternary_binding->data_analysis end End data_analysis->end

References

A Researcher's Guide to Assessing Ternary Complex Cooperativity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation of ternary complexes is crucial for advancing novel therapeutics, particularly in the realm of targeted protein degradation. This guide provides a comprehensive comparison of key biophysical techniques used to assess the cooperativity of these interactions, supported by experimental data and detailed protocols.

The stability and efficacy of ternary complexes, often mediated by molecules like Proteolysis Targeting Chimeras (PROTACs), are pivotal for their mechanism of action. A key parameter in evaluating these complexes is the cooperativity factor (α), which quantifies the change in binding affinity between the binary and ternary states.[1] A cooperativity value greater than one indicates a positive cooperativity, where the formation of the initial binary complex enhances the binding of the third component, leading to a more stable ternary complex.[2][3] Conversely, a value less than one signifies negative cooperativity. This guide will delve into the primary methods for determining this critical parameter: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.

Comparison of Key Biophysical Methods

Each technique offers unique advantages and disadvantages in terms of the data provided, sample requirements, and experimental setup. The choice of method will depend on the specific research question and the available resources.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Förster Resonance Energy Transfer (FRET)
Principle Measures changes in refractive index upon binding to a sensor surface.[4]Measures heat changes associated with binding events in solution.[5]Measures energy transfer between two fluorophores in close proximity.[6]
Data Output Real-time kinetics (k_on, k_off), affinity (K_D), and cooperativity (α).[1]Thermodynamics (ΔH, ΔS, ΔG), affinity (K_D), stoichiometry (n), and cooperativity (α).[5][7]Proximity-based signal, can be used to determine ternary complex formation and relative affinity.[8]
Key Advantages Label-free, real-time kinetic data, high sensitivity, and relatively low sample consumption.[9][10]Label-free, solution-based (no immobilization), provides a complete thermodynamic profile.[5]Can be performed in living cells, providing physiological context.[6]
Key Limitations Requires immobilization of one binding partner, which may affect its activity.[10]Time-consuming, requires large amounts of pure sample, and has lower throughput.[1]Requires labeling with fluorophores, which can potentially alter protein function.[6]

Quantitative Data Comparison: The Case of MZ1

To illustrate the application of these techniques, the following table summarizes the cooperativity factor (α) for the well-characterized PROTAC MZ1 in forming a ternary complex with the VHL E3 ligase and various bromodomain-containing proteins (BRDs).

Ternary ComplexSPR (α)ITC (α)19F NMR (α)
VCB / MZ1 / Brd4(BD2)10[1]7[7]15[11]
VCB / MZ1 / Brd2(BD2)4.8[1]-12[11]
VCB / MZ1 / Brd3(BD2)0.8[1]-1.1[11]
VCB / MZ1 / Brd4(BD1)0.7[1]-1.2[11]

VCB: von Hippel-Lindau E3 ligase complexed with Elongin B and Elongin C. Brd(BD): Bromodomain-containing protein (Bromodomain number). Note: The exact values can vary slightly between different studies due to experimental conditions.

Experimental Workflows and Signaling Pathways

Visualizing the experimental setups and the underlying biological processes is essential for a clear understanding.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates

PROTAC signaling pathway.

SPR_Workflow cluster_spr SPR Experimental Workflow for Cooperativity Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Inject PROTAC alone (Binary Interaction) Immobilize->Binary Ternary 3. Inject PROTAC pre-incubated with Target Protein (Ternary Interaction) Immobilize->Ternary Analyze 4. Analyze Sensorgrams to Determine KD(binary) and KD(ternary) Binary->Analyze Ternary->Analyze Calculate 5. Calculate Cooperativity (α) α = KD(binary) / KD(ternary) Analyze->Calculate

SPR experimental workflow.

ITC_Workflow cluster_itc ITC Experimental Workflow for Cooperativity Experiment1 Experiment 1: Titrate PROTAC into Target Protein Solution (Binary KD1) Analyze Analyze Thermograms to Determine Binding Affinities Experiment1->Analyze Experiment2 Experiment 2: Titrate PROTAC into E3 Ligase Solution (Binary KD2) Experiment2->Analyze Experiment3 Experiment 3: Titrate Target Protein into PROTAC + E3 Ligase Solution (Ternary KD) Experiment3->Analyze Calculate Calculate Cooperativity (α) Analyze->Calculate

ITC experimental workflow.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Cooperativity

This protocol is adapted from methodologies described for PROTAC analysis.[1][12]

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

  • Purified E3 ligase, target protein, and PROTAC.

  • Running buffer (e.g., HBS-EP+).

2. E3 Ligase Immobilization:

  • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the E3 ligase (e.g., VHL complex) at a concentration of 20-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

  • Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

3. Binary Interaction Analysis:

  • Prepare a dilution series of the PROTAC in running buffer.

  • Inject the PROTAC solutions over the immobilized E3 ligase surface in a single-cycle or multi-cycle kinetic format.

  • Use a reference flow cell without the immobilized ligase to subtract non-specific binding.

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary dissociation constant (K_D_binary).

4. Ternary Interaction Analysis:

  • Prepare a solution of the target protein at a near-saturating concentration (typically >10-fold above its K_D for the PROTAC).

  • Prepare a dilution series of the PROTAC and pre-incubate each concentration with the saturating concentration of the target protein.

  • Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface using the same kinetic format as the binary analysis.

  • Fit the sensorgrams to a 1:1 binding model to determine the ternary dissociation constant (K_D_ternary).

5. Cooperativity Calculation:

  • Calculate the cooperativity factor (α) using the following equation: α = K_D_binary / K_D_ternary.[1]

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Cooperativity

This protocol is based on general principles of ITC for multi-component systems.[7]

1. Materials and Reagents:

  • Isothermal titration calorimeter.

  • Purified E3 ligase, target protein, and PROTAC, dialyzed extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP).

  • Degassed buffer for dilutions and cleaning.

2. Binary Binding Experiments:

  • Experiment 1 (PROTAC to Target):

    • Fill the ITC cell with the target protein (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC (e.g., 100-200 µM).

    • Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).

    • Integrate the heat changes and fit the data to a one-site binding model to determine the K_D for the PROTAC-target interaction (K_D1).

  • Experiment 2 (PROTAC to E3 Ligase):

    • Repeat the titration with the E3 ligase in the cell and the PROTAC in the syringe to determine the K_D for the PROTAC-E3 ligase interaction (K_D2).

3. Ternary Binding Experiment:

  • Experiment 3 (Target to PROTAC-E3 Ligase complex):

    • Prepare a solution of the E3 ligase and the PROTAC in the ITC cell, with concentrations chosen to ensure a significant fraction of the binary complex is formed.

    • Fill the injection syringe with the target protein at a concentration ~10-fold higher than the cell concentration.

    • Perform the titration as described above.

    • Fit the data to determine the K_D for the target binding to the pre-formed PROTAC-E3 ligase complex (K_D_ternary).

4. Cooperativity Calculation:

  • The cooperativity factor (α) can be calculated from the ratio of the binary and ternary affinities. A global fitting analysis of all three experiments is often recommended for more accurate determination of the thermodynamic parameters and cooperativity.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol outlines a general approach for a TR-FRET assay to detect ternary complex formation.[2][8]

1. Materials and Reagents:

  • TR-FRET compatible plate reader.

  • Low-volume, non-binding surface microplates (e.g., 384-well).

  • Labeled binding partners:

    • Donor fluorophore-labeled protein (e.g., terbium-labeled anti-tag antibody for a tagged protein).

    • Acceptor fluorophore-labeled protein (e.g., fluorescently tagged protein or a fluorescently labeled anti-tag antibody).

  • Unlabeled PROTAC and proteins.

  • Assay buffer.

2. Assay Optimization:

  • Determine the optimal concentrations of the donor and acceptor labeled proteins to achieve a good assay window and signal-to-background ratio. This is typically done through a matrix titration.

3. Ternary Complex Formation Assay:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In the wells of the microplate, add the donor-labeled protein, the acceptor-labeled protein, and the PROTAC dilution.

  • Incubate the plate at room temperature for a specified time to allow the complex to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, one for the donor and one for the acceptor).

4. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Plot the TR-FRET ratio as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect").

  • The peak of the curve represents the maximum ternary complex formation. While this assay is often used qualitatively or for ranking compounds, quantitative analysis to derive cooperativity can be complex and may require competition assays.[4]

By employing these techniques and following rigorous experimental protocols, researchers can gain deep insights into the cooperative nature of ternary complex formation, a critical step in the rational design of effective molecular degraders and other novel therapeutics.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key component influencing a PROTAC's success is the linker connecting the target protein binder to the E3 ligase ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[1][2] This guide provides a comparative analysis of different PEG linker lengths in PROTACs, supported by experimental data, to inform rational PROTAC design.

The linker is not merely a spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to increased flexibility.[5][6]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[6] Below are summaries of studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. Their findings demonstrated that a 16-atom linker provided superior degradation efficacy compared to a 12-atom linker, highlighting that for this particular system, a longer linker was more effective.[3]

PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation EfficacyReference
12ERαVHLLess Effective[3]
16ERαVHLMore Effective[3]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTACs developed by Arvinas to target TBK1 showed a clear dependency on a minimum linker length. Degradation of TBK1 was not observed with linkers shorter than 12 atoms. However, PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency. The most potent degradation was achieved with a 21-atom linker.[7]

Linker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference
< 12TBK1VHLNo ActivityNot Specified[7][8]
21TBK1VHL3 nM96%[7][8]
29TBK1VHL292 nM76%[7]
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

Studies on BRD4-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase revealed a non-linear relationship between linker length and degradation potency. Interestingly, PROTACs with intermediate length linkers (1-2 PEG units) showed reduced degradation of BRD4 compared to those with shorter (0 PEG units) and longer (4-5 PEG units) linkers.[7]

Linker Composition (PEG units)Target ProteinE3 LigaseDC50 in H661 cellsReference
0BRD4CRBN< 0.5 µM[7]
1-2BRD4CRBN> 5 µM[7]
4-5BRD4CRBN< 0.5 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells for ERα) at an appropriate density and allow them to adhere overnight.[1][6] Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[1][6]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[6]

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes. Load the samples onto an SDS-PAGE gel to separate the proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[5]

Cell Viability Assay (e.g., MTS Assay)

Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTACs for a predetermined period (e.g., 48 or 72 hours).[9]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination RecycledPROTAC PROTAC (Recycled) TernaryComplex->RecycledPROTAC Release Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis with varying PEG linkers cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat cells with different PROTACs and concentrations cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay western_blot Western Blot Analysis (Target Protein Levels) lysis->western_blot data_analysis Data Analysis: Determine DC50, Dmax, and IC50 values western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Identify optimal linker length data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic LinkerLength PROTAC Linker Length TooShort Too Short LinkerLength->TooShort Optimal Optimal LinkerLength->Optimal TooLong Too Long LinkerLength->TooLong StericHindrance Steric Hindrance TooShort->StericHindrance StableTernaryComplex Stable & Productive Ternary Complex Optimal->StableTernaryComplex UnstableTernaryComplex Unstable/Unproductive Ternary Complex TooLong->UnstableTernaryComplex NoTernaryComplex Prevents Ternary Complex Formation StericHindrance->NoTernaryComplex EfficientUb Efficient Ubiquitination & Degradation StableTernaryComplex->EfficientUb InefficientUb Inefficient Ubiquitination UnstableTernaryComplex->InefficientUb

Caption: The logical relationship between linker length and PROTAC efficacy.

References

A Head-to-Head Comparison of VHL and CRBN-Based PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). The two most extensively utilized E3 ligases in this field are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). This guide provides an objective comparison of their respective PROTACs, supported by experimental data and detailed protocols to inform the rational design of next-generation targeted protein degraders.

The selection between VHL and CRBN for a PROTAC is influenced by multiple factors, including the target protein's characteristics, the cellular context, and the desired physicochemical properties of the degrader molecule.[1] While both have proven effective in degrading a wide range of proteins, they possess distinct attributes that can significantly impact the efficacy, selectivity, and potential for therapeutic development.[]

At a Glance: Key Differences Between VHL and CRBN-Based PROTACs

FeatureVHL-Based PROTACsCRBN-Based PROTACs
Ligand Properties Larger, peptide-like ligands derived from HIF-1α, often with higher molecular weight and poorer cell permeability.[][3]Smaller, more drug-like imide-based ligands (e.g., thalidomide, pomalidomide) with better cell permeability and oral availability.[][4]
Binding Pocket A more buried binding pocket recognizing a hydroxyproline (B1673980) pharmacophore, leading to higher selectivity.[]A more promiscuous binding site, which can lead to off-target degradation of zinc-finger transcription factors.[]
Expression Profile High expression in the renal cortex, hepatocytes, and vascular endothelium.[] Expression can be low in certain solid tumors and is regulated by oxygen levels.[]Broadly expressed, with particularly high levels in hematopoietic cells, making them effective for nuclear oncoproteins.[]
Subcellular Localization Predominantly cytosolic.[]Shuttles between the nucleus and cytoplasm.[]
Catalytic Turnover Forms relatively long-lived ternary complexes, potentially better for stable target proteins.[]Exhibits fast catalytic turnover, which may be advantageous for rapidly dividing cells.[]
Potential Liabilities The "hook effect" can occur at high concentrations, reducing degradation efficiency.[3] Potential for on-target toxicities in tissues with high VHL expression.[3]Off-target effects due to the degradation of neosubstrates like Ikaros and Aiolos.[]
Resistance Mechanisms Resistance can arise from mutations or downregulation of VHL or other components of the E3 ligase complex.[4][6]Resistance can develop through mutations or downregulation of CRBN.[4][7]

Quantitative Performance Data

Direct head-to-head comparisons of VHL and CRBN-based PROTACs with identical target binders and linkers are limited in published literature.[8][9] The following tables summarize available data for PROTACs targeting FMS-like tyrosine kinase 3 (FLT3) and KRAS G12D, compiled from various studies. It is crucial to interpret this data with the consideration that experimental conditions vary.

VHL-Based PROTACs
PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
Undisclosed FLT3 DegraderFLT3MV4-117.4Not Reported[9]
Undisclosed FLT3 DegraderFLT3MOLM-1320.1Not Reported[9]
PROTAC 8oKRAS G12DAsPC-1Not Reported>90% at 1 µM[10]
SNU-1KRAS G12DHPAF-II52.96Not Reported[10]
AGSKRAS G12DAGS7.49Not Reported[10]
PANC 04.03KRAS G12DPANC 04.0387.8Not Reported[10]
CRBN-Based PROTACs
PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
Undisclosed FLT3 DegraderFLT3MV4-110.61494.8[9]
FLT3 degrader 5FLT3MV4-111.2Not Reported[9]
CRBN(FLT3)-8FLT3Not ReportedPotent DegraderNot Reported[9]

Current research suggests that for certain targets like KRAS mutants, VHL-recruiting PROTACs have generally demonstrated greater degradation efficiency.[10] However, the recent advancement of CRBN-based KRAS G12D degraders into clinical trials indicates that successful strategies are emerging for this E3 ligase as well.[10]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.[1]

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation E2 E2 Enzyme E2->Ubiquitination

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow Workflow for Comparing VHL- and CRBN-Based PROTACs Start Start: Design & Synthesize VHL & CRBN PROTACs (Same Target Binder & Linker) Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture Treatment Treat cells with varying concentrations of each PROTAC Cell_Culture->Treatment Lysate_Prep Prepare Cell Lysates Treatment->Lysate_Prep Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., Co-IP, AlphaLISA) Treatment->Ternary_Complex_Assay Western_Blot Western Blot Analysis (Quantify Target Protein Levels) Lysate_Prep->Western_Blot Data_Analysis Data Analysis (Calculate DC50 & Dmax) Western_Blot->Data_Analysis Conclusion Compare Efficacy, Potency, and Ternary Complex Formation Data_Analysis->Conclusion Viability_Analysis Determine IC50 Viability_Assay->Viability_Analysis Viability_Analysis->Conclusion Ternary_Complex_Assay->Conclusion

Caption: A typical experimental workflow for comparing VHAL- and CRBN-based PROTACs.

FLT3_Signaling Simplified FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS_MAPK RAS/MAPK Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS_MAPK->ERK AKT->Proliferation ERK->Proliferation

Caption: Simplified FLT3 signaling pathway in Acute Myeloid Leukemia (AML).

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein following PROTAC treatment.[11]

Objective: To determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software.

    • Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Generate a dose-response curve to determine DC50 and Dmax values.[11]

Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the anti-proliferative effect of target protein degradation.[8]

Objective: To determine the IC50 of a PROTAC.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation in metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol confirms the formation of the Target-PROTAC-E3 ligase ternary complex.[10]

Objective: To validate the PROTAC's mechanism of action.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO, then lyse the cells.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex.

Conclusion

Both VHL and CRBN are powerful E3 ligases for inducing targeted protein degradation. The choice between them is not a one-size-fits-all decision but rather a strategic one based on the specific target, desired therapeutic window, and potential for off-target effects and resistance.[] CRBN-based PROTACs often possess more favorable drug-like properties, while VHL-based PROTACs may offer higher selectivity.[] As the field of targeted protein degradation continues to advance, a deeper understanding of the interplay between the target protein, PROTAC chemistry, and E3 ligase biology will be crucial for the rational design of the next generation of therapeutics. A systematic comparison using matched series of PROTACs with identical target ligands and linkers would be invaluable for definitively determining the optimal E3 ligase for a given target.[8]

References

Validating On-Target Engagement of (S,R,S)-AHPC-PEG2-acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-PEG2-acid linker. PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The (S,R,S)-AHPC moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a common and effective recruiter in PROTAC design. The PEG2 linker provides a short, hydrophilic spacer to connect the VHL ligand to a warhead that binds the protein of interest (POI).

Validating that a PROTAC effectively engages its intended target and induces its degradation is a critical step in the development of these molecules as therapeutic agents and research tools. This guide presents supporting experimental data, details key validation protocols, and offers visualizations to clarify the underlying biological processes and experimental workflows.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and attachment points of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. A suboptimal linker can lead to steric hindrance, preventing ternary complex formation, while an excessively long or flexible linker may result in inefficient ubiquitination. Therefore, the selection and validation of the linker are paramount in PROTAC design.

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following sections present a comparative analysis of PROTACs with varying linker lengths and against traditional small molecule inhibitors.

Impact of PEG Linker Length on Target Protein Degradation

The length of the polyethylene (B3416737) glycol (PEG) linker is a critical determinant of PROTAC efficacy. Systematic variation of the PEG chain length is a common strategy to optimize the degradation of a specific target protein.

Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting Various Proteins

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1 VHLAlkyl/Ether< 12No degradation-HEK293T
Alkyl/Ether12 - 29Submicromolar-HEK293T
Alkyl/Ether21396HEK293T
Alkyl/Ether2929276HEK293T
ERα VHLPEG12~100>90MCF7
PEG16<10>90MCF7
BRD4 VHLPEG3~50~80MV4-11
PEG4~20>90MV4-11
PEG5~10>95MV4-11
PEG6~30>90MV4-11
KRAS G12C VHLVaried~6590~80NCI-H2030

Data in this table is compiled from multiple sources to illustrate the general principles of linker length optimization.

Case Study: Degradation of Tissue Transglutaminase (TG2)

A study on the degradation of Tissue Transglutaminase (TG2), a target in ovarian cancer, utilized a series of PROTACs with a TG2 inhibitor, a VHL ligand similar to (S,R,S)-AHPC, and PEG linkers of varying lengths. While specific DC50 and Dmax values were not reported in a tabular format, Western blot analysis demonstrated that PROTACs with different linker lengths exhibited varying degradation efficiencies. Notably, compounds with a PEG5 linker showed significant, concentration-dependent degradation of TG2 within 6 hours in OVCAR5 and SKOV3 ovarian cancer cell lines, while other linker lengths were less effective.[1] This highlights the empirical nature of linker optimization for each specific target.

PROTACs vs. Small Molecule Inhibitors

PROTACs offer several advantages over traditional small molecule inhibitors, which typically function through occupancy-driven inhibition of a protein's active site.[2][3]

Table 2: Comparison of PROTACs and Small Molecule Inhibitors

FeatureSmall Molecule InhibitorsPROTACs
Mechanism of Action Occupancy-driven inhibitionEvent-driven, catalytic degradation
Target Scope Primarily enzymes and receptors with well-defined binding pocketsCan target "undruggable" proteins, including scaffolding proteins
Effect on Target Inhibition of a specific functionRemoval of the entire protein, affecting all its functions
Dosing Requires sustained high concentrations to maintain target occupancyCan be effective at sub-stoichiometric concentrations
Resistance Susceptible to resistance through mutations in the binding siteCan overcome resistance from binding site mutations

Experimental Protocols for Validating On-Target Engagement

Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTACs. The following are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate the cells of interest at a density that ensures they are in the logarithmic growth phase at the time of harvest. Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells. The principle is that the binding of a ligand, such as a PROTAC, stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the amount of soluble (non-denatured) target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control confirms target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell method to quantify the binding of a PROTAC to its target protein.

  • Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase (donor).

  • Tracer Addition: Add a fluorescently labeled tracer that binds to the same target protein (acceptor).

  • PROTAC Treatment: Treat the cells with varying concentrations of the unlabeled PROTAC, which will compete with the tracer for binding to the target protein.

  • BRET Measurement: Measure the BRET signal. The binding of the PROTAC will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value, representing the concentration of the PROTAC that displaces 50% of the tracer, can be determined, which reflects the binding affinity of the PROTAC to its target in live cells.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H Linker_Properties Linker PROTAC Linker (e.g., PEG2) Properties Key Properties Linker->Properties Length Length Properties->Length Composition Composition (e.g., PEG, Alkyl) Properties->Composition Flexibility Flexibility Properties->Flexibility Solubility Solubility Properties->Solubility Outcome Impacts Length->Outcome Composition->Outcome Flexibility->Outcome Solubility->Outcome Ternary_Complex Ternary Complex Formation & Stability Outcome->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Outcome->Efficacy PK Pharmacokinetics Outcome->PK

References

A Researcher's Guide to Quantitative Proteomics for Target and Off-Target Analysis of Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantitative proteomics techniques to confirm target degradation and identify off-targets of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by eliminating disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders remove the entire protein from the cell. This offers several potential advantages, including the ability to target previously "undruggable" proteins. However, a critical aspect of developing safe and effective degraders is to rigorously validate their on-target efficacy and comprehensively profile their off-target effects. Quantitative mass spectrometry-based proteomics has emerged as an indispensable tool for this purpose, providing a global and unbiased view of the proteome upon degrader treatment.

This guide compares three widely used quantitative proteomics strategies—Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ)—in the context of TPD studies. We will delve into their respective workflows, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Quantitative Proteomics Techniques

Choosing the right quantitative proteomics strategy is crucial for obtaining reliable and comprehensive data. The three main approaches each have distinct advantages and limitations in the context of target and off-target analysis for protein degraders.

FeatureTandem Mass Tag (TMT)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Label-Free Quantification (LFQ)
Principle Chemical labeling of peptides with isobaric tags.Metabolic labeling of proteins with stable isotope-containing amino acids.Quantification based on signal intensity or spectral counts of unlabeled peptides.
Multiplexing High (up to 18-plex).[1]Low to medium (typically 2- to 5-plex).[2]No inherent multiplexing during MS analysis (samples run sequentially).
Precision & Accuracy High precision due to multiplexing, but can be affected by ratio compression.Very high precision and accuracy.Generally lower precision compared to labeling methods.[3]
Proteome Coverage Can be lower than LFQ due to sample complexity from pooling.[3]Good coverage, but can be lower than LFQ.[4]Highest proteome coverage.[4][3]
Sample Types Applicable to a wide range of samples, including tissues and biofluids.Primarily for in vitro cell culture models.[5]Applicable to a wide range of samples.
Cost Higher due to the cost of labeling reagents.[6]Can be expensive due to the cost of stable isotope-labeled media.Most cost-effective as it does not require labeling reagents.
Workflow Complexity Moderately complex with an additional labeling step.Requires a lengthy cell culture adaptation phase.[2][7]Simpler sample preparation.[3]
Data Analysis Requires specialized software to handle isobaric tag data.Relatively straightforward data analysis.Can be computationally intensive to align runs and manage missing values.

Case Study: Profiling a BRD4 Degrader

To illustrate the application of these techniques, let's consider a hypothetical study on a novel PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer. The goal is to confirm on-target degradation of BRD4 and identify any off-target proteins that are also degraded.

Quantitative Proteomics Data Summary

The following table presents representative data that could be obtained from the different quantitative proteomics methods after treating a human cancer cell line (e.g., MV-4-11) with the BRD4 degrader.

ProteinGeneTMT (Log2 Fold Change)SILAC (Log2 Fold Change)LFQ (Log2 Fold Change)p-value (TMT)p-value (SILAC)p-value (LFQ)Comment
Bromodomain-containing protein 4BRD4-3.5-3.8-3.2<0.001<0.001<0.001On-target
Bromodomain-containing protein 2BRD2-0.2-0.1-0.3>0.05>0.05>0.05No significant change
Bromodomain-containing protein 3BRD3-0.10.0-0.2>0.05>0.05>0.05No significant change
Zinc finger protein 91ZFP91-2.8-3.1-2.5<0.01<0.01<0.01Potential Off-target
Casein kinase 2 subunit alphaCSNK2A1-0.5-0.4-0.6>0.05>0.05>0.05No significant change

Note: This data is illustrative. Actual results will vary depending on the specific degrader, experimental conditions, and proteomics platform used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are step-by-step protocols for the three key quantitative proteomics techniques.

TMT-Based Quantitative Proteomics Protocol

This protocol outlines the key steps for a TMT-based experiment to validate PROTAC-induced protein degradation.[8][9][10]

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., MV-4-11) to 70-80% confluency.

    • Treat cells with the BRD4 degrader at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

  • Protein Extraction and Digestion:

    • Lyse cell pellets in a suitable lysis buffer (e.g., 8M urea (B33335) in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Digest proteins into peptides overnight with trypsin.

  • TMT Labeling and Sample Pooling:

    • Desalt the peptide digests using C18 solid-phase extraction.

    • Label the peptides from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.

    • Quench the labeling reaction with hydroxylamine.

    • Combine the labeled peptide samples in equal amounts.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Desalt the pooled sample.

    • Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

    • Normalize the data to account for any variations in sample loading.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.

SILAC-Based Proteomics Protocol

This protocol describes the workflow for a SILAC experiment to identify on-target and off-target effects of a protein degrader.[2][7][11]

  • Cell Culture and Labeling:

    • Culture cells for at least five to six passages in SILAC medium containing either "light" (e.g., 12C6-Lysine and 12C6-Arginine) or "heavy" (e.g., 13C6-Lysine and 13C6-Arginine) amino acids to ensure complete incorporation.

    • Confirm >98% incorporation of the heavy amino acids by mass spectrometry.

  • Degrader Treatment and Sample Collection:

    • Treat the "heavy" labeled cells with the degrader and the "light" labeled cells with the vehicle control for the desired time.

    • Harvest both cell populations.

  • Protein Extraction and Mixing:

    • Lyse the "light" and "heavy" cell pellets separately.

    • Quantify the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the mixed protein sample into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Process the raw data using software capable of SILAC analysis (e.g., MaxQuant).

    • The software will identify peptide pairs with a characteristic mass shift and calculate the heavy-to-light (H/L) ratio for each protein, representing the fold change in abundance upon degrader treatment.

    • Perform statistical analysis to identify proteins with significant changes in their H/L ratios.

Label-Free Quantitative Proteomics Protocol

This protocol outlines the general steps for a label-free quantitative proteomics experiment.[12][13][14]

  • Cell Culture and Treatment:

    • Culture and treat cells with the degrader and vehicle control as described for the TMT protocol.

    • It is crucial to have multiple biological replicates for each condition (typically 3-5).

  • Protein Extraction and Digestion:

    • Extract and digest proteins from each sample individually as described in the TMT protocol.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample separately by LC-MS/MS.

    • It is important to ensure high reproducibility of the liquid chromatography separation.

  • Data Analysis:

    • Process the raw data using label-free quantification software (e.g., MaxQuant, Spectronaut).

    • The software will align the retention times of peptides across the different runs and quantify their abundance based on the area under the curve of the precursor ion signal.

    • Normalize the data to correct for variations in sample loading and instrument performance.

    • Perform statistical analysis to identify differentially abundant proteins.

Visualizing Workflows and Concepts

Diagrams are powerful tools for understanding complex workflows and relationships. The following visualizations were created using the Graphviz DOT language.

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis c1 Cell Culture & Treatment (Control) p1 Protein Extraction & Digestion c1->p1 c2 Cell Culture & Treatment (Degrader) p2 Protein Extraction & Digestion c2->p2 l1 TMT Labeling (Tag 1) p1->l1 l2 TMT Labeling (Tag 2) p2->l2 pool Sample Pooling l1->pool l2->pool frac Peptide Fractionation pool->frac ms LC-MS/MS Analysis frac->ms data Data Analysis ms->data

Caption: Workflow for TMT-based quantitative proteomics.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Treatment cluster_analysis Analysis light Cell Culture ('Light' Amino Acids) control Vehicle Control Treatment light->control heavy Cell Culture ('Heavy' Amino acids) degrader Degrader Treatment heavy->degrader mix Cell/Lysate Mixing control->mix degrader->mix digest Protein Digestion mix->digest ms LC-MS/MS Analysis digest->ms data Data Analysis ms->data

Caption: Workflow for SILAC-based quantitative proteomics.

LFQ_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis c1 Cell Culture & Treatment (Control) p1 Protein Extraction & Digestion c1->p1 c2 Cell Culture & Treatment (Degrader) p2 Protein Extraction & Digestion c2->p2 ms1 LC-MS/MS Analysis p1->ms1 ms2 LC-MS/MS Analysis p2->ms2 data Data Analysis (with Alignment) ms1->data ms2->data Proteomics_Comparison cluster_tmt TMT cluster_silac SILAC cluster_lfq Label-Free tmt_pros Pros: - High Multiplexing - High Precision tmt_cons Cons: - Reagent Cost - Ratio Compression silac_pros Pros: - High Accuracy - Low Variability silac_cons Cons: - Limited to Cell Culture - Lengthy Protocol lfq_pros Pros: - High Coverage - Cost-Effective - Simple Sample Prep lfq_cons Cons: - Lower Precision - Missing Values TMT TMT TMT->tmt_pros TMT->tmt_cons SILAC SILAC SILAC->silac_pros SILAC->silac_cons LFQ Label-Free LFQ->lfq_pros LFQ->lfq_cons

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC-PEG2-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like (S,R,S)-AHPC-PEG2-acid are paramount to ensuring laboratory safety and environmental protection. This PROTAC (Proteolysis Targeting Chimera) linker, utilized in targeted protein degradation research, requires careful management throughout its lifecycle, from acquisition to disposal. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan, to address operational questions and promote a culture of safety.

While this document offers guidance based on general best practices for similar research-grade chemicals, it is crucial to always consult the official Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department for definitive and compliant disposal procedures.

Key Chemical and Safety Data

A summary of the available data for this compound is presented below. This information is vital for proper chemical inventory management and for communication with waste disposal personnel.

ParameterValueReference
Chemical Name This compound[1][2][3]
CAS Number 2172820-09-4[1][3]
Molecular Formula C30H42N4O8S[1]
Molecular Weight 618.74 g/mol
Appearance White to off-white solid
Solubility Soluble in Water, DMSO, DMF, Methanol[1]
Storage Store at -20°C, sealed, away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a controlled procedure, not an experiment. The following protocol outlines the general steps for safely handling and disposing of this and similar chemical wastes in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Safety glasses or goggles

    • A lab coat

    • Chemically resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Treat all materials that have come into contact with this compound as hazardous chemical waste. This includes the pure compound, solutions, and contaminated consumables.

  • Solid Waste:

    • Collect contaminated items such as gloves, weighing paper, pipette tips, and vials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect all unused stock solutions and experimental solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Ensure the container is chemically compatible and has a secure screw-top cap.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number (2172820-09-4), and an estimate of the concentration and volume.

3. Decontamination:

  • Decontaminate all non-disposable glassware and equipment that has been in contact with the compound.

  • Rinse surfaces with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), collecting the first rinse as liquid hazardous waste.

  • Follow with a thorough wash using soap and water.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • For small spills, if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area as described above.

5. Final Disposal Logistics:

  • Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are scheduled for pickup.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.

  • Never dispose of this compound or its containers down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Tips, Gloves, Vials) waste_generated->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa ehs_contact Contact EHS for Pickup saa->ehs_contact disposal Disposal by Licensed Waste Management Vendor ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S,R,S)-AHPC-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (S,R,S)-AHPC-PEG2-acid, a PEG-based PROTAC (Proteolysis Targeting Chimera) linker utilized in targeted protein degradation research.[1][2][3][4][5] Given that the specific toxicological properties of this compound are not extensively documented, a cautious approach, treating it as a potentially potent research chemical, is imperative. The following procedures are based on general best practices for handling laboratory chemicals and similar PROTAC molecules.[6]

Personal Protective Equipment (PPE)

A comprehensive strategy for personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.[6]Protects eyes from splashes or airborne particles of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7]Prevents direct skin contact with the compound.
Body Protection A laboratory coat.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[6][8]Minimizes inhalation of the powdered compound.

Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe management of this compound within the laboratory.

Operational Workflow for this compound receiving Receiving and Verification storage Secure Storage (-20°C or -80°C) receiving->storage ppe Don Appropriate PPE storage->ppe handling Handling and Weighing (in a fume hood) ppe->handling dissolution Dissolution in Anhydrous Solvent handling->dissolution experiment Experimental Use dissolution->experiment decontamination Decontamination of Work Surfaces and Glassware experiment->decontamination waste_collection Waste Collection (Segregated Chemical Waste) experiment->waste_collection decontamination->waste_collection disposal Disposal via Licensed Contractor waste_collection->disposal

Caption: Operational workflow for this compound.

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to the lack of specific disposal guidelines for this compound, general best practices for chemical waste disposal should be followed.

  • Segregation: Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable waste disposal contractor.

The following decision-making process should be followed for the disposal of this compound.

Disposal Decision Workflow for this compound start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated hazardous_waste Segregate as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No consult_ehs Consult Institutional EHS Guidelines hazardous_waste->consult_ehs end Disposal Complete non_hazardous_waste->end licensed_disposal Dispose via Licensed Waste Contractor consult_ehs->licensed_disposal licensed_disposal->end

Caption: Disposal decision workflow for this compound.

Experimental Protocols

While specific experimental protocols will vary, the following general steps should be followed when working with this compound:

  • Preparation of Stock Solutions :

    • When preparing stock solutions, it is recommended to do so in a fume hood to minimize inhalation exposure.[6]

    • This compound is soluble in solvents such as DMSO, DMF, and methanol.[2]

    • To avoid hydrolysis, use anhydrous solvents for dissolution.[4]

  • Storage of Solutions :

    • Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Ensure containers are sealed to prevent moisture absorption.[1]

  • Cell Culture Experiments :

    • When treating cells with the compound, standard aseptic techniques should be employed in a biological safety cabinet.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.[6]

    • Include a vehicle control (e.g., DMSO) in your experimental setup.[6]

  • Post-Experiment Decontamination :

    • After use, decontaminate all work surfaces and equipment with an appropriate cleaning agent.

    • Dispose of all contaminated materials as hazardous chemical waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.